chemical structure and properties of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Properties of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Abstract Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a highly versatile, privileged building...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Properties of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Abstract
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a highly versatile, privileged building block utilized extensively in medicinal chemistry and drug discovery. Featuring an electron-deficient indole core and a sterically hindered ester moiety, this compound serves as a critical intermediate for the synthesis of targeted therapeutics, including kinase inhibitors, antivirals, and phosphodiesterase (PDE) inhibitors. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis rationale, and downstream applications, designed for advanced researchers and process chemists.
Structural Rationale and Chemical Significance
The molecular architecture of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (
C13H14N2O4
) is defined by three distinct functional domains, each carefully selected to facilitate orthogonal late-stage functionalization:
The Indole Core: A classic bioisostere for purines and other bicyclic systems, the indole nucleus is ubiquitous in biologically active molecules.
The 5-Nitro Substituent: The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG). Mechanistically, it deactivates the indole ring toward electrophilic aromatic substitution, preventing unwanted side reactions during early synthetic steps. More importantly, it serves as a masked amine; subsequent catalytic hydrogenation yields a 5-aminoindole, a highly nucleophilic handle for cross-coupling or amidation [1].
The N1-Propanoate Ester: Alkylation at the N1 position with an ethyl 2-propanoate group installs a lipophilic ester that can be selectively hydrolyzed to a free carboxylic acid. The presence of the alpha-methyl group (compared to a simple acetate) introduces steric bulk and a chiral center, which can be exploited to probe the steric constraints of a target protein's binding pocket.
Physicochemical Properties
Understanding the physicochemical profile of this intermediate is critical for predicting its behavior in chromatographic purification and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates.
Property
Value
Rationale / Implication
Molecular Formula
C13H14N2O4
Defines the exact mass and isotopic distribution.
Molecular Weight
262.26 g/mol
Optimal size for a fragment or intermediate building block.
Hydrogen Bond Donors
0
The N1 position is alkylated, eliminating the indole NH donor.
Hydrogen Bond Acceptors
4
Contributed by the nitro group (
O2
) and the ester moiety (
O2
).
Topological Polar Surface Area
~72.1 Ų
Ensures good membrane permeability for downstream derivatives.
Rotatable Bonds
4
Provides sufficient conformational flexibility for target binding.
Synthetic Methodology & Mechanistic Insights
The synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate relies on the direct
SN2
N-alkylation of commercially available 5-nitroindole with ethyl 2-bromopropionate[4]. As a Senior Application Scientist, I emphasize that the success of this reaction hinges on the precise control of the base and solvent to prevent competing C3-alkylation or ester hydrolysis.
Mechanistic Rationale
The pKa of an unsubstituted indole NH is approximately 16.2. However, the strongly electron-withdrawing 5-nitro group stabilizes the resulting conjugate base through resonance, effectively lowering the pKa to ~14. This allows for the use of milder carbonate bases (e.g.,
K2CO3
or
Cs2CO3
) rather than harsh hydrides (
NaH
), which could inadvertently cause self-condensation or transesterification of the alkylating agent [1].
The choice of a polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF), is critical. DMF possesses a high dielectric constant that effectively solvates the potassium cation, leaving the nitronate-stabilized indolyl anion highly nucleophilic and directing the attack exclusively to the N1 position [1, 2].
Mechanistic pathway of 5-nitroindole N-alkylation via SN2 displacement.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating; the inclusion of specific workup washes ensures the removal of known reaction byproducts.
Deprotonation: Charge an oven-dried, argon-purged round-bottom flask with 5-nitroindole and anhydrous DMF. Add finely powdered, anhydrous
K2CO3
. Stir the suspension at room temperature for 30 minutes. Observation: The solution will transition to a deep orange/red color, indicating the formation of the indolyl anion.
Alkylation: Add ethyl 2-bromopropionate dropwise via syringe over 10 minutes.
Reaction Propagation: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The product will appear as a new, higher Rf spot compared to the highly polar starting material.
Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into crushed ice-water. Extract the aqueous layer with Ethyl Acetate (3x).
Purification (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Isolation: Purify the crude residue via silica gel flash chromatography to yield the pure ester.
Downstream Applications in Drug Discovery
Once synthesized, Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate acts as a central hub for generating diverse chemical libraries [3]. The orthogonal reactivity of the nitro group and the ester allows for selective, sequential modifications.
Orthogonal downstream diversification of the synthesized indole intermediate.
Pathway A: Nitro Reduction
The nitro group can be smoothly reduced to an aniline derivative using catalytic hydrogenation (10% Pd/C,
H2
gas, 1 atm) in methanol. The resulting 5-aminoindole is a privileged pharmacophore frequently incorporated into ATP-competitive kinase inhibitors and antimalarial conjugates.
Pathway B: Ester Hydrolysis and Amidation
Saponification of the ethyl ester using Lithium Hydroxide (LiOH) in a THF/Water mixture yields the free propanoic acid. This acid can be activated using standard peptide coupling reagents (e.g., HATU, DIPEA) and reacted with various primary or secondary amines. This pathway is heavily utilized in the synthesis of selective PDE4 inhibitors and GPCR modulators, where the propanoate linker provides the exact spatial geometry required for optimal receptor-ligand interactions.
References
MDPI. "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." Molecules. Available at:[Link]
ResearchGate. "An Efficient Conversion of 5-Nitroisatin into 5-Nitroindole Derivative." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
A Technical Guide to the Physicochemical Properties of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, including molecular weight and exact mass, form the bedrock upon which further research, such as analytical method development, metabolic studies, and formulation design, is built. This guide provides an in-depth technical overview of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a substituted indole derivative of interest to the scientific community. While direct experimental data for this specific isomer is not widely published, this guide synthesizes information from closely related structural isomers and foundational chemical principles to provide accurate and actionable insights.
Core Physicochemical Properties
The foundational physicochemical properties of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate are summarized in the table below. These values are derived from its molecular formula, C₁₃H₁₄N₂O₄, which is consistent across its various structural isomers.
Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element. The monoisotopic mass is the exact mass of the molecule with all atoms in their most abundant isotopic form.
The Significance of Molecular Weight and Exact Mass in Research and Development
The determination of a molecule's weight and mass is a critical first step in its characterization. These values are not mere numbers but have profound implications throughout the research and development pipeline.
Molecular Weight in Drug Development
The molecular weight of a compound is a key determinant of its pharmacokinetic properties, often discussed in the context of Lipinski's "Rule of Five." While not an absolute rule, a molecular weight of less than 500 g/mol is generally associated with better oral bioavailability. At 262.26 g/mol , Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate comfortably falls within this guideline, suggesting it may possess favorable absorption and distribution characteristics.
Exact Mass in Analytical Chemistry
High-resolution mass spectrometry (HRMS) is an indispensable tool in modern analytical chemistry, providing the exact mass of a compound. This high degree of accuracy allows for the unambiguous determination of a molecule's elemental composition. For Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, the ability to measure its mass to four or more decimal places is crucial for:
Compound Identification: Confirming the identity of a synthesized compound and distinguishing it from potential impurities or isomers.
Metabolite Identification: In drug metabolism studies, identifying novel metabolites by determining their elemental composition.
Impurity Profiling: Characterizing and quantifying impurities in a drug substance or product.
The workflow for compound characterization using mass spectrometry is illustrated below.
Caption: Workflow for the synthesis and analytical characterization of a novel chemical entity.
Experimental Determination of Molecular Weight and Exact Mass
While the theoretical values for molecular weight and exact mass can be calculated from the molecular formula, their experimental verification is a cornerstone of scientific integrity.
Mass Spectrometry for Exact Mass Determination
A standard operating procedure for determining the exact mass of a non-volatile aromatic compound like Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate using High-Resolution Mass Spectrometry is outlined below.
Objective: To obtain the high-resolution mass spectrum of the analyte to confirm its elemental composition.
High-purity solvent (e.g., Acetonitrile or Methanol)
Mass spectrometer calibrant solution
Instrumentation:
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent (typically in the low µg/mL range).
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibrant solution to ensure high mass accuracy.
Sample Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.
Data Acquisition: Acquire the mass spectrum in a high-resolution mode, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum.
Data Analysis: Process the acquired data to determine the monoisotopic peak corresponding to the protonated molecule ([M+H]⁺) or other adducts. Compare the measured exact mass to the theoretical exact mass to calculate the mass error in parts-per-million (ppm). A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.
The logical flow of this experimental protocol is depicted in the following diagram.
Caption: High-resolution mass spectrometry experimental workflow.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and exact mass of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. By leveraging data from its structural isomers and established scientific principles, we have established its core physicochemical properties and elucidated their critical role in the broader context of scientific research and drug development. The provided experimental framework for mass spectrometry serves as a practical guide for researchers seeking to validate these properties in their own laboratories, ensuring the highest standards of scientific rigor.
Navigating the Solubility Landscape of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in Polar Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development, p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development, profoundly influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a molecule of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide leverages established principles of physical chemistry and data from analogous indole and nitro-aromatic compounds to predict its behavior in polar organic solvents. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules[1]. The presence of a nitro group and an ethyl propanoate substituent introduces specific electronic and steric features that dictate its intermolecular interactions and, consequently, its solubility. A thorough understanding of its solubility in polar organic solvents is paramount for several stages of the drug development pipeline:
Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction kinetics and for purification processes such as crystallization[2].
Formulation: Developing a viable dosage form, whether oral, topical, or parenteral, is contingent on the API's ability to be dissolved in appropriate excipients. Poor solubility can lead to significant formulation challenges and hinder bioavailability[3][4].
Analytical Method Development: Accurate quantification of the compound, for instance via High-Performance Liquid Chromatography (HPLC), requires its dissolution in a suitable mobile phase[5].
This guide will delve into the theoretical underpinnings of the solubility of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, provide a framework for its experimental determination, and present the data in a clear and actionable format.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility[2]. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate) and the solvent molecules.
The structure of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate incorporates several key functional groups that govern its solubility:
Indole Ring System: The indole nucleus itself is a bicyclic aromatic system. While the benzene portion is nonpolar, the pyrrole ring with its nitrogen atom can participate in hydrogen bonding[1].
Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor[6]. Its presence is expected to enhance solubility in polar solvents.
Ethyl Propanoate Group (-CH(CH3)COOCH2CH3): The ester functionality introduces polarity and potential for dipole-dipole interactions and hydrogen bond acceptance at the carbonyl oxygen. The ethyl and methyl groups, however, contribute to the molecule's lipophilicity.
Based on these features, we can anticipate the following solubility trends in polar organic solvents:
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF). These solvents can engage in strong dipole-dipole interactions with the nitro and ester groups.
Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as hydrogen bond donors to the nitro and ester oxygens, and potentially as acceptors for the indole N-H (if present, though in this case the nitrogen is substituted).
Lower Solubility: Expected in less polar solvents.
The interplay between the polar functional groups and the nonpolar hydrocarbon portions of the molecule will ultimately determine the precise solubility in a given solvent.
Experimental Determination of Solubility: A Validated Protocol
To move beyond theoretical predictions, empirical determination of solubility is essential. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method [5][7][8]. This method is reliable and widely accepted for its accuracy[9][10].
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.
Scintillation vials or other suitable sealed containers
Thermostatically controlled shaker or water bath
Vortex mixer
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples.
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC method. Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the compound in the diluted sample.
Calculation: Calculate the solubility of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Visualizing the Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.
Table 1: Predicted and Experimental Solubility of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in Various Polar Organic Solvents at 25°C
Solvent Class
Solvent
Dielectric Constant (approx.)
Predicted Solubility
Experimental Solubility (mg/mL)
Experimental Solubility (mol/L)
Alcohols
Methanol
32.7
Moderate to High
To be determined
To be determined
Ethanol
24.5
Moderate to High
To be determined
To be determined
Isopropanol
19.9
Moderate
To be determined
To be determined
Ketones
Acetone
20.7
High
To be determined
To be determined
Esters
Ethyl Acetate
6.0
High
To be determined
To be determined
Nitriles
Acetonitrile
37.5
Moderate
To be determined
To be determined
Amides
DMF
36.7
High
To be determined
To be determined
Note: The molar mass of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (C13H14N2O4) is approximately 262.26 g/mol .
The dielectric constant is included as a general indicator of solvent polarity, though it is not the sole determinant of solubility. Specific solute-solvent interactions, such as hydrogen bonding, play a crucial role[11].
Intermolecular Interactions at Play
The following diagram illustrates the key intermolecular forces that are expected to govern the dissolution of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in a polar protic solvent like ethanol.
While a definitive quantitative solubility profile of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in polar organic solvents requires experimental determination, a robust theoretical framework based on its molecular structure and the properties of analogous compounds provides valuable predictive insights. The shake-flask method, as detailed in this guide, offers a reliable and scientifically sound approach to obtaining this crucial data.
For drug development professionals, a comprehensive understanding of the solubility of this compound will inform critical decisions, from process chemistry to formulation design, ultimately impacting the therapeutic potential and success of any drug candidate derived from this scaffold. Future work should focus on the experimental validation of the predicted solubility profile and extending the investigation to include biorelevant media to better simulate in vivo conditions[4].
References
Benchchem. solubility of 3-allyl-1H-indole in common organic solvents.
Analytik NEWS. Solubility: Importance, Measurements and Applications.
ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
ACS Publications. Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data.
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
ACS Publications. Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K | Journal of Chemical & Engineering Data.
Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
Benchchem. An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents.
ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF.
MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
ACS Publications. Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K | Journal of Chemical & Engineering Data.
MDPI. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
in vitro biological activity of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate derivatives
An In-Depth Technical Guide on the In Vitro Biological Activity of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The indole nucleu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the In Vitro Biological Activity of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a 5-nitro group onto this scaffold significantly enhances its biological activity profile, making 5-nitroindole a "privileged structure" in drug discovery. Derivatives of this core, such as those based on Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, have emerged as promising candidates for a range of therapeutic applications. These compounds exhibit a diverse array of in vitro biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide synthesizes the current understanding of these activities, focusing on the underlying mechanisms of action and providing detailed, field-proven protocols for their evaluation. We will explore how strategic modifications of the 5-nitroindole scaffold lead to compounds with significant therapeutic potential, offering insights for researchers engaged in the development of novel small-molecule drugs.
The 5-Nitroindole Scaffold: A Foundation for Potent Bioactivity
The indole ring system is a recurring motif in biologically active molecules, prized for its ability to mimic peptide structures and interact with a wide variety of enzymes and receptors.[2] The addition of an electron-withdrawing nitro group at the C5 position critically modulates the electronic properties of the indole ring, often enhancing its interaction with biological targets and unlocking potent activities. This modification is a key feature in compounds designed to combat cancer, microbial infections, and inflammation.
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate serves as an exemplary parent structure. The propanoate side chain at the N1 position offers a versatile handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
General Synthetic Pathway
The synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate derivatives typically begins with the commercially available 5-nitroindole. A common and efficient method involves the N-alkylation of the indole nitrogen.
A generalized synthetic scheme involves the deprotonation of the 5-nitroindole nitrogen with a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This is followed by the addition of an appropriate ethyl halopropanoate to yield the target compound.[3] This straightforward approach allows for the generation of a library of derivatives by varying the ester or other functional groups on the propanoate side chain.
Caption: General workflow for the N-alkylation of 5-nitroindole.
In Vitro Biological Activities
The 5-nitroindole scaffold has been extensively investigated, revealing a triad of primary biological activities: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity
Substituted 5-nitroindole derivatives have demonstrated broad-spectrum anticancer activity against various human cancer cell lines.[3] The mechanism is often multifaceted, primarily involving the downregulation of key oncogenes and the induction of oxidative stress.
Key Mechanisms of Action:
c-Myc G-Quadruplex Stabilization: A primary anticancer mechanism for this class of compounds is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[3][4] These are non-canonical secondary structures formed in guanine-rich regions of DNA, such as the promoter region of the c-Myc oncogene. Stabilization of the G4 structure by a 5-nitroindole derivative inhibits gene transcription, leading to the downregulation of c-Myc protein expression.[3][4] Since c-Myc is overexpressed in up to 80% of human cancers, this is a highly valuable therapeutic target.[4]
Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole compounds increase the intracellular concentration of ROS.[3][4] This elevation of oxidative stress pushes cancer cells past their tolerance threshold, triggering apoptotic cell death pathways.
Caption: Dual anticancer mechanism of 5-nitroindole derivatives.
Data Presentation: Anticancer Efficacy
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
Indole derivatives, including those with a 5-nitro substitution, possess significant antimicrobial properties against a broad spectrum of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Key Mechanisms of Action:
Inhibition of Efflux Pumps: Some indole derivatives can inhibit bacterial efflux pumps, such as the NorA pump in S. aureus.[7][8] These pumps are a primary mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. Inhibition of these pumps can restore susceptibility to conventional antibiotics.
Disruption of Respiratory Metabolism: Recent studies have shown that synthetic indole derivatives can inhibit the respiratory metabolism in Gram-positive bacteria, leading to a cascade of events including membrane potential disruption and ultimately, cell death.[9]
Data Presentation: Antimicrobial Efficacy
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The indole scaffold is present in well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[10] Novel derivatives based on the 5-nitroindole core also exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.[11]
Key Mechanisms of Action:
Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of key pro-inflammatory mediators. This includes the inhibition of cyclooxygenase-2 (COX-2), the enzyme responsible for producing prostaglandins, and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[11][12]
Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory signaling molecule. Indole derivatives have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]
Data Presentation: Anti-inflammatory Efficacy
Anti-inflammatory activity can be reported as IC₅₀ values for enzyme inhibition or as a percentage of inhibition of inflammatory markers.
The trustworthiness of in vitro data hinges on robust and reproducible experimental design. The following are standard, self-validating protocols for assessing the biological activities discussed.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation. It measures the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[12][13]
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.
Nitrite Measurement: Collect the cell culture supernatant. NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Conclusion and Future Directions
Derivatives of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate represent a versatile and highly promising class of compounds with significant therapeutic potential. The 5-nitroindole core consistently imparts potent anticancer, antimicrobial, and anti-inflammatory activities. The propanoate side chain provides an excellent vector for optimization, allowing for the fine-tuning of activity and the improvement of drug-like properties.
Future research should focus on comprehensive SAR studies to identify derivatives with enhanced selectivity, particularly for anticancer (e.g., specific G4 structures) and anti-inflammatory (e.g., COX-2 over COX-1) targets. Furthermore, advancing the most promising in vitro candidates into in vivo models is a critical next step to validate their therapeutic efficacy and safety profiles, paving the way for potential clinical development.
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing.
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
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Indole Deriv
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An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in Drug Discovery
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] Within this class, 5-nitroindole deri...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] Within this class, 5-nitroindole derivatives have emerged as a promising chemotype in oncology research. These compounds have demonstrated potent anticancer activities, and a significant body of evidence points towards a multi-faceted mechanism of action centered on the regulation of the c-Myc oncogene and the induction of cellular oxidative stress.[2][3] This guide provides a comprehensive technical overview of the hypothesized mechanism of action for a specific, novel derivative, Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. While direct experimental data for this exact molecule is not yet publicly available, its structural similarity to well-characterized 5-nitroindoles allows for the formulation of a robust, testable mechanistic hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed experimental protocols to validate the proposed biological activities.
Introduction: The 5-Nitroindole Scaffold in Oncology
The indole ring system is a bicyclic aromatic heterocycle fundamental to numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin and the antihypertensive agent reserpine.[4] Its unique electronic properties and structural versatility have made it a focal point in the design of novel therapeutic agents across various disease areas, including cancer.[1][4]
The introduction of a nitro group at the 5-position of the indole ring creates a distinct chemical entity with potent and often specific biological activities. Recent research has illuminated the potential of 5-nitroindole derivatives as targeted anticancer agents.[5][6] These compounds have been shown to exert their effects not through indiscriminate cytotoxicity, but by engaging with specific non-canonical DNA structures and exploiting the intrinsic vulnerabilities of cancer cells, such as their altered redox state.
This guide will focus on the putative mechanism of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, postulating a dual-action model based on extensive research into its structural analogs. The proposed primary mechanism involves the stabilization of G-quadruplex DNA structures within the promoter region of the c-Myc oncogene, a master regulator of cellular proliferation that is dysregulated in up to 80% of human cancers.[2] A secondary, synergistic mechanism is proposed to be the elevation of intracellular reactive oxygen species (ROS), pushing cancer cells beyond their oxidative stress threshold and triggering cell death.[3]
Hypothesized Dual Mechanism of Action
The anticancer efficacy of 5-nitroindole derivatives is believed to stem from a two-pronged assault on cancer cell biology.[2]
Primary Mechanism: Transcriptional Repression of the c-Myc Oncogene via G-Quadruplex Stabilization
The promoter region of the c-Myc gene contains a guanine-rich sequence known as the nuclease hypersensitive element III (NHE III1), which can fold into a non-B-form DNA secondary structure called a G-quadruplex (G4).[2][7] This structure is formed by the stacking of G-quartets, which are square planar arrangements of four guanine bases. The formation and stabilization of this G4 structure act as a transcriptional repressor, physically impeding the binding of transcription factors and stalling the transcriptional machinery.[2][3]
It is hypothesized that Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, like other planar aromatic 5-nitroindole scaffolds, can bind to and stabilize the c-Myc G4 structure. This interaction is likely driven by π-stacking between the electron-deficient indole ring system and the electron-rich G-quartets. This stabilization locks the promoter in its "off" state, leading to a significant downregulation of c-Myc transcription and a subsequent decrease in c-Myc protein levels.[3][5]
The downstream consequences of c-Myc inhibition are profound and therapeutically desirable:
Cell Cycle Arrest: c-Myc is a critical driver of the G1 to S phase transition. Its downregulation leads to cell cycle arrest, primarily in the G1 or sub-G1 phase, halting cellular proliferation.[3][5]
Induction of Apoptosis: The suppression of c-Myc disrupts the delicate balance of pro- and anti-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.[2]
Caption: Proposed signaling pathway for c-Myc inhibition.
Secondary Mechanism: Induction of Oxidative Stress
Cancer cells often exist in a state of heightened oxidative stress compared to their normal counterparts due to their accelerated metabolism and signaling imbalances. While they develop enhanced antioxidant systems to cope, this also makes them more vulnerable to further increases in reactive oxygen species (ROS). Several 5-nitroindole derivatives have been reported to increase intracellular ROS levels.[3][5] The nitroaromatic moiety is a key structural feature that can participate in redox cycling reactions within the cell, leading to the generation of superoxide anions and other ROS. This elevation of ROS beyond a tolerable threshold can induce damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[3]
Experimental Validation: A Technical Workflow
Validating the proposed dual mechanism of action requires a multi-faceted approach, combining biophysical techniques with cellular and molecular biology assays.
Caption: A logical workflow for validating the proposed mechanism.
The initial step is to confirm direct binding and stabilization of the c-Myc G4 structure by the compound.
This high-throughput assay measures the thermal stability of a G4 structure.[8][9] A DNA oligonucleotide corresponding to the c-Myc G4 sequence is dual-labeled with a FRET pair (e.g., FAM and TAMRA). In the folded G4 state, the fluorophores are in close proximity, allowing for energy transfer. As the DNA melts with increasing temperature, the fluorophores separate, and FRET is lost. A G4-stabilizing ligand will increase the melting temperature (Tm).
Protocol: FRET Melting Assay
Preparation: Synthesize a c-Myc G4-forming oligonucleotide dual-labeled with a FRET pair (e.g., F-Pu22-T, where F is FAM and T is TAMRA).
Reaction Mixture: In a 96-well PCR plate, prepare a reaction mixture containing 0.2 µM of the labeled oligonucleotide in a potassium-rich buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).
Compound Addition: Add Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate at various concentrations (e.g., 0.5 to 10 µM). Include a vehicle control (DMSO) and a known G4 ligand (e.g., PhenDC3) as a positive control.[3]
Annealing: Heat the plate to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper G4 folding.
Data Acquisition: Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore (FAM) while increasing the temperature from 25°C to 95°C in 1°C increments.
Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded, determined from the first derivative of the melting curve. Calculate the change in melting temperature (ΔTm) induced by the compound.[10]
CD spectroscopy is used to confirm the G4 topology and observe any conformational changes upon ligand binding.[11][12] Parallel G4 structures, like that of c-Myc, typically exhibit a characteristic CD spectrum with a positive peak around 260-265 nm and a negative peak around 240-245 nm.[11]
Protocol: CD Spectroscopy
Sample Preparation: Prepare a solution of unlabeled c-Myc G4 oligonucleotide (e.g., 5 µM) in a potassium-containing buffer. Anneal by heating to 95°C and slowly cooling.
Baseline Spectrum: Record the CD spectrum of the G4 DNA alone from 220 nm to 320 nm.
Titration: Add increasing molar equivalents of the test compound to the DNA solution and record the spectrum after each addition.
Analysis: Observe changes in the characteristic G4 signature. A significant change may indicate a conformational shift, while stabilization without a major spectral shift suggests binding to the pre-formed parallel structure.[13]
The FID assay is a competition-based method to assess the binding affinity of a compound for a G4 structure.[4][14] A fluorescent probe that is "light-up" upon binding to G4 DNA (e.g., Thiazole Orange, TO) is used. A competing ligand will displace the probe, causing a decrease in fluorescence.
Protocol: FID Assay
Reaction Setup: In a 96-well plate, combine the pre-folded c-Myc G4 oligonucleotide (e.g., 0.25 µM) with a fluorescent probe like Thiazole Orange (e.g., 0.5 µM) in a suitable buffer.
Compound Titration: Add increasing concentrations of the test compound.
Measurement: After a brief incubation, measure the fluorescence intensity (e.g., excitation at 501 nm, emission at 533 nm for TO).
Analysis: Plot the percentage of fluorescence decrease against the compound concentration. The concentration of the compound required to displace 50% of the probe (DC50) is calculated, which is inversely proportional to its binding affinity.[15]
Cellular Assays: Linking Target Engagement to Biological Outcome
Following biophysical confirmation, the next step is to demonstrate the compound's activity in a cellular context.
Standard cytotoxicity assays are performed to determine the compound's anti-proliferative activity and calculate its IC50 (half-maximal inhibitory concentration).
Table 1: Representative Data from Cell Viability Assays
Cell Line
Cancer Type
Putative IC50 (µM) of Compound X
HeLa
Cervical Cancer
5.2
A549
Lung Cancer
8.9
MCF-7
Breast Cancer
6.5
| HCT116 | Colon Cancer | 4.8 |
This is a critical experiment to confirm that the compound's cytotoxic effect is mediated by the intended target.[16]
Protocol: Western Blot
Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or HCT116) and treat with the test compound at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours.
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against c-Myc. Also, probe for a loading control (e.g., β-actin or GAPDH).
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the c-Myc band intensity relative to the loading control confirms target engagement.
The DCFDA assay is commonly used to measure overall intracellular ROS levels.[6]
Protocol: DCFDA Assay
Cell Seeding: Seed cells in a 96-well plate (black, clear bottom) and allow them to adhere.
Treatment: Treat the cells with the test compound for a defined period (e.g., 6-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H2O2 or tert-butyl hydrogen peroxide).[18]
Probe Loading: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA, e.g., 10-20 µM) for 30 minutes at 37°C.[19] H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent DCF.
Measurement: Wash away the excess probe and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).[20]
Analysis: Normalize the fluorescence of treated cells to the vehicle control to quantify the fold-increase in ROS production.
Flow cytometry is used to analyze the effects of the compound on cell cycle distribution and to quantify apoptosis.
Protocol: Cell Cycle Analysis
Cell Treatment: Treat cells with the compound as described for the Western blot.
Harvest and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[1]
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[21]
Protocol: Annexin V/PI Apoptosis Assay
Cell Treatment: Treat cells with the compound for a period sufficient to induce apoptosis (e.g., 24-48 hours).
Harvesting: Collect both floating and adherent cells.
Staining: Resuspend the live, unfixed cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[2]
Incubation: Incubate in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the samples immediately.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation).
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
Conclusion and Future Directions
The 5-nitroindole scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Based on robust evidence from structurally related analogs, it is hypothesized that Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate acts via a dual mechanism involving the stabilization of the c-Myc promoter G-quadruplex and the induction of intracellular ROS. This combined action effectively shuts down a key driver of cell proliferation while simultaneously pushing cancer cells over their oxidative stress threshold, leading to cell cycle arrest and apoptosis.
The comprehensive workflow detailed in this guide provides a clear and rigorous pathway for the experimental validation of this hypothesis. Successful validation would establish Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate as a valuable lead compound. Future research should then focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic profiling, and eventual evaluation in preclinical in vivo cancer models to determine its therapeutic potential.
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Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. (2015). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). Molbank. Available at: [Link]
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A Technical Guide to the Pharmacokinetic Properties of 5-Nitroindole Propanoate Esters
This guide provides a comprehensive technical overview of the core pharmacokinetic principles governing 5-nitroindole propanoate esters. Designed for researchers, scientists, and drug development professionals, this docu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the core pharmacokinetic principles governing 5-nitroindole propanoate esters. Designed for researchers, scientists, and drug development professionals, this document synthesizes established ADME (Absorption, Distribution, Metabolism, and Excretion) concepts with actionable, field-proven experimental protocols. The structure of this guide is designed to logically follow the journey of a candidate molecule from administration to elimination, providing causal explanations for experimental choices and ensuring a foundation of scientific integrity.
Introduction: The Rationale for Esterification of 5-Nitroindoles
The 5-nitroindole scaffold is a recurring motif in medicinal chemistry, with derivatives showing promise as anticancer agents by binding to and stabilizing G-quadruplex DNA structures in oncogene promoters like c-Myc.[1][2][3] However, the inherent physicochemical properties of a parent 5-nitroindole molecule, such as polarity, may limit its ability to cross biological membranes and reach its intracellular target.
This is where the strategic application of a propanoate ester comes into play. Esterification is a classic prodrug strategy used to mask polar functional groups, such as hydroxyls or carboxylic acids, thereby increasing the molecule's lipophilicity.[4][5][6] This enhanced lipophilicity is designed to improve membrane permeability and, consequently, oral bioavailability.[5][6] The core concept is that ubiquitous endogenous esterase enzymes, found in high concentrations in the liver, plasma, and other tissues, will hydrolyze the ester bond in vivo, releasing the active 5-nitroindole parent drug at or near its site of action.[][8]
Understanding the pharmacokinetic (PK) profile of these ester prodrugs is therefore not just an academic exercise; it is a critical step in drug development to ensure that the ester is cleaved efficiently to liberate the active drug, that the drug achieves sufficient concentration at the target, and that it is cleared from the body in a safe and predictable manner.[9][10][11]
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, the first major hurdle is absorption across the intestinal epithelium.[12] The propanoate ester moiety is intended to increase passive diffusion by making the molecule more lipid-soluble.
Key Assessment: Intestinal Permeability
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14] This assay uses a monolayer of human colon adenocarcinoma cells that, when cultured on semipermeable supports, differentiate to mimic the barrier properties of the small intestine, complete with tight junctions and efflux transporters.[14][15]
The output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. A high Papp value is predictive of good oral absorption.
Bidirectional Transport and Efflux Ratio: A critical component of this assay is measuring transport in both directions: from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and from the basolateral to the apical side (B→A).[14] A significantly higher B→A transport rate (an efflux ratio > 2) indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption.[14][16]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines a self-validating system for determining the bidirectional permeability of a 5-nitroindole propanoate ester.
Cell Culture: Caco-2 cells are seeded on Transwell™ filter supports and cultured for 21-25 days to allow for the formation of a differentiated, polarized monolayer.
Monolayer Integrity Verification: The integrity of each cell monolayer is confirmed by measuring its Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² indicates a confluent monolayer suitable for the assay.[17] Additionally, the permeability of a low-permeability marker (e.g., Lucifer Yellow) is measured to confirm tight junction integrity.
Dosing and Incubation:
The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B, basolateral for B→A).
High-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds are run in parallel to validate assay performance.
The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[15]
Sampling and Analysis:
At the end of the incubation, samples are taken from both the donor and receiver compartments.
The concentration of the test compound in each sample is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
The Efflux Ratio is calculated as: Papp (B→A) / Papp (A→B).
Distribution: Where the Drug Goes
Once absorbed into the systemic circulation, a drug distributes throughout the body. Two key parameters govern this process: plasma protein binding (PPB) and tissue distribution.
Key Assessment: Plasma Protein Binding (PPB)
Only the unbound, or "free," fraction of a drug in the plasma is able to cross membranes, interact with its target, and be metabolized or excreted.[18][19] High binding to plasma proteins like albumin and α1-acid glycoprotein can limit the drug's efficacy and act as a reservoir, potentially prolonging its half-life.[20]
Equilibrium dialysis is considered the gold-standard method for determining PPB because it minimizes non-specific binding to the apparatus.[20][21] The technique involves separating a plasma sample containing the drug from a drug-free buffer solution using a semipermeable membrane that only allows the free drug to pass through.[18] At equilibrium, the concentration of free drug is the same on both sides, allowing for the calculation of the bound and unbound fractions.
Experimental Protocol: Equilibrium Dialysis for PPB
Apparatus Setup: A multi-well equilibrium dialysis plate is used. Each well is divided into two chambers by a semipermeable membrane (typically with a molecular weight cutoff of 5-10 kDa).
Sample Loading:
One chamber of each well (the plasma side) is loaded with plasma (human, rat, or mouse) spiked with the test compound at a clinically relevant concentration.
The other chamber (the buffer side) is loaded with a corresponding volume of protein-free buffer (e.g., PBS, pH 7.4).
Controls:
Validation: Warfarin (high binding) and metoprolol (low binding) are run as controls to ensure the validity of the experiment.
Stability: The test compound is incubated in plasma under the same conditions to ensure it is stable throughout the experiment.
Incubation: The plate is sealed and incubated at 37°C with rotation for 4-6 hours, or until equilibrium is reached.[21]
Sampling and Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To determine the total drug concentration, the plasma sample is first subjected to protein precipitation with acetonitrile. Both the buffer sample (representing the free fraction) and the supernatant from the plasma sample are then analyzed by LC-MS/MS.
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver. For a 5-nitroindole propanoate ester, metabolism is a two-part story: the intended activation via ester hydrolysis and the subsequent metabolism of the active drug and the nitro group.
Part 1: Prodrug Activation by Esterases
The propanoate ester is designed to be a substrate for carboxylesterases, which are abundant in the liver and blood.[6][] These enzymes catalyze the hydrolysis of the ester bond to release the active 5-nitroindole parent and propionic acid.[4] The rate of this hydrolysis is a critical determinant of the drug's pharmacokinetic profile.
Part 2: Metabolism of the Active Moiety
The active 5-nitroindole is then subject to Phase I and Phase II metabolic reactions.
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions involve oxidation, reduction, or hydrolysis.[22] The indole ring itself can be hydroxylated. Crucially, the nitro group is susceptible to reduction by nitroreductases.[23][24] This bioreduction is a central mechanism for both the therapeutic and toxicological effects of many nitroaromatic compounds, as it can lead to reactive intermediates like nitroso and hydroxylamine species.[23][25]
Phase II Metabolism: These reactions involve conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
Key Assessment: Metabolic Stability
The in vitro metabolic stability assay using liver microsomes is a high-throughput method to assess susceptibility to Phase I metabolism.[22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22] By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), one can measure the rate of drug depletion over time.[26] This rate is used to calculate the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.
Reaction Preparation: In a 96-well plate, pooled human liver microsomes (e.g., 0.5 mg/mL) are pre-warmed at 37°C in a phosphate buffer (pH 7.4).[27]
Initiation: The reaction is initiated by adding the test compound (e.g., 1 µM) and the cofactor NADPH (1 mM).[27]
Controls:
Negative Control (-NADPH): An incubation is run without the NADPH cofactor to assess for any non-CYP-mediated (e.g., chemical) degradation.[26]
Positive Controls: Compounds with known high and low clearance rates (e.g., verapamil and dextromethorphan) are included to validate the metabolic activity of the microsomes.[22]
Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[28]
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold solution of acetonitrile, which precipitates the microsomal proteins.[22] An internal standard is included in the quench solution for accurate quantification.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Excretion: Eliminating the Drug from the Body
The final stage is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via bile (biliary excretion). The increased water solubility of metabolites generated in Phase II is key to facilitating efficient renal clearance.
In Vivo Pharmacokinetic Studies: The Integrated Picture
While in vitro assays provide crucial mechanistic insights, an in vivo study is essential to understand how ADME processes are integrated in a living system.[11][29] Rodent models, typically mice or rats, are standard for early-stage in vivo PK studies.[30][31]
In a typical study, the 5-nitroindole propanoate ester is administered to a cohort of animals (e.g., via oral gavage and intravenous injection). Blood samples are then collected at a series of time points.[31] Analysis of the plasma from these samples by LC-MS/MS allows for the quantification of both the ester prodrug and the active 5-nitroindole parent.
This data is used to generate plasma concentration-time curves and calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters from In Vivo Studies
Parameter
Symbol
Description
Significance
Maximum Concentration
Cmax
The highest concentration of the drug observed in the plasma.
Indicates the peak exposure after administration.
Time to Max Concentration
Tmax
The time at which Cmax is reached.
Reflects the rate of drug absorption.
Area Under the Curve
AUC
The total drug exposure over time.
A key measure of the extent of absorption and overall bioavailability.
Elimination Half-Life
t½
The time required for the drug concentration to decrease by half.
Determines the dosing interval.
Clearance
CL
The volume of plasma cleared of the drug per unit time.
Measures the efficiency of drug elimination from the body.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Bioavailability
F (%)
The fraction of the administered dose that reaches the systemic circulation unchanged.
Calculated as (AUC_oral / AUC_IV) × 100. A primary indicator of oral absorption success.
Visualization of Key Processes
Diagram 1: General Workflow for Pharmacokinetic Characterization
Caption: A streamlined workflow from in vitro ADME assays to in vivo studies.
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide addresses the determination of two critical physicochemical properties—melting point and boiling point—for t...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the determination of two critical physicochemical properties—melting point and boiling point—for the compound Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. Direct, publicly available data for these specific properties are not readily found in common chemical databases. This is not unusual for novel or specialized compounds within drug discovery pipelines. Therefore, this guide provides a robust framework for the experimental determination of these values. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for differential scanning calorimetry (DSC) for melting point determination and vacuum distillation for boiling point analysis. The causality behind experimental choices is explained to ensure method robustness and data integrity, which are paramount in a research and development setting.
Introduction: The Importance of Physicochemical Properties in Drug Development
The melting and boiling points of a compound are fundamental physical constants that provide a wealth of information. In the context of drug development, these values are critical for:
Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range.
Polymorph and Salt Screening: Different crystalline forms (polymorphs) or salts of an active pharmaceutical ingredient (API) will exhibit different melting points. This is a cornerstone of pre-formulation studies.
Stability and Degradation Analysis: The thermal stability of a compound can be inferred from its melting and boiling behavior. Compounds that decompose before melting or boiling require specialized handling and formulation strategies.
Process Chemistry: Understanding the boiling point is essential for developing purification strategies such as distillation, especially for liquid compounds or reaction intermediates.
Given the absence of published data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, the following sections provide the necessary protocols to determine these values with a high degree of scientific rigor.
Theoretical Framework and Method Selection
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs at a single, sharp temperature.
Method of Choice: Differential Scanning Calorimetry (DSC)
While traditional capillary melting point apparatus can provide a visual melting range, DSC offers a more quantitative and sensitive analysis. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a substance is an endothermic event, which is observed as a distinct peak in the DSC thermogram.
Expertise & Experience: DSC is chosen over simpler methods because it provides not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). This value is a quantitative measure of the energy required to break the crystal lattice and is invaluable for polymorphism studies.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Method of Choice: Vacuum Distillation
Indole derivatives, particularly those with nitro groups, can be susceptible to thermal decomposition at atmospheric pressure. Therefore, determining the boiling point at reduced pressure (vacuum distillation) is the preferred method. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, though direct reporting of the boiling point at a specific pressure is often more accurate and useful.
Trustworthiness: This approach is a self-validating system. If the compound can be successfully distilled without significant decomposition (as evidenced by consistent temperature and lack of charring), it provides confidence in the stability of the compound under those conditions and yields a reliable boiling point.
Experimental Protocols
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
DSC instrument (e.g., Mettler Toledo DSC3, TA Instruments Q2000)
Aluminum DSC pans and lids
Crimper for sealing pans
High-purity indium standard for calibration
Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 °C.
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation.
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
Thermal Program:
Equilibrate the system at 25 °C.
Ramp the temperature from 25 °C to a temperature well above the expected melting point (a preliminary run with a fast ramp rate, e.g., 20 °C/min, can be used to estimate the melting range) at a heating rate of 10 °C/min. A slower ramp rate (e.g., 2-5 °C/min) can be used for higher resolution.
Hold at the final temperature for 2 minutes.
Cool the system back to 25 °C.
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic peak. The area under the peak corresponds to the enthalpy of fusion.
Data Presentation:
Parameter
Value
Onset Melting Temperature (°C)
To be determined experimentally
Peak Melting Temperature (°C)
To be determined experimentally
Enthalpy of Fusion (J/g)
To be determined experimentally
Visualization:
Caption: Workflow for Melting Point Determination using DSC.
Determination of Boiling Point via Vacuum Distillation
Objective: To determine the boiling point of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate at a reduced pressure.
Materials:
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Short-path distillation apparatus
Round-bottom flask
Thermometer and adapter
Condenser
Receiving flask
Vacuum pump
Manometer
Heating mantle with stirrer
Protocol:
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
Sample Charging: Charge the round-bottom flask with the sample and a magnetic stir bar.
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
System Evacuation: Gradually apply vacuum to the system. A slow reduction in pressure prevents bumping.
Heating and Distillation: Once the desired pressure is reached and stable (as read on the manometer), begin heating the flask with stirring.
Data Collection: Record the temperature at which a steady stream of condensate is observed on the condenser and the first drop of distillate is collected in the receiving flask. Record the corresponding pressure from the manometer.
Observation: Maintain a steady distillation rate. The temperature should remain constant throughout the collection of the main fraction. A rising temperature may indicate the presence of higher-boiling impurities.
Shutdown: After collecting the main fraction, remove the heating mantle and allow the system to cool before slowly reintroducing air.
Data Presentation:
Boiling Point (°C)
Pressure (mmHg or mbar)
To be determined experimentally
To be determined experimentally
Visualization:
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
The methodologies described are standard and widely accepted in the field of synthetic and medicinal chemistry. For further reading on the principles and applications of these techniques, the following resources are recommended.
References
Sigma-Aldrich: Provides general information on the physical properties of related compounds, such as Ethyl 2-nitropropionate, which can serve as a structural, though not direct, comparison.[1][2]
Title: Ethyl 2-nitropropion
Source: Sigma-Aldrich
NIST Chemistry WebBook: A comprehensive database of chemical and physical property data maintained by the National Institute of Standards and Technology. It is an authoritative source for physical property data of known compounds.[3]
Chemical Synthesis Databases (e.g., ChemicalBook, Guidechem): These resources often aggregate physical property data for a wide range of chemical compounds, including intermediates and less common structures. For example, data for Ethyl 5-nitroindole-2-carboxylate can be found, which shares the 5-nitroindole core.[4][5]
Title: Ethyl 5-nitroindole-2-carboxyl
Source: ChemicalBook
Peer-Reviewed Literature (e.g., ResearchGate, RSC Publishing): Scientific articles describing the synthesis of new compounds are the primary source for characterization data. While a direct match for the topic compound was not found, these platforms are where such data would first be published.[6][7]
Application Note: Synthesis Protocol for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for indole-based pharmacophores and targeted therapeutic agents. Introduction and Mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application: Intermediate synthesis for indole-based pharmacophores and targeted therapeutic agents.
Introduction and Mechanistic Rationale
The indole core is a privileged scaffold in medicinal chemistry. Specifically, functionalized nitroindoles serve as critical precursors for developing novel therapeutic agents targeting diverse biological pathways[1]. The synthesis of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate involves the regioselective
N
-alkylation of 5-nitro-1H-indole.
Traditional methods for
N
-alkylation often require strong bases (e.g., NaH) to form the indole anion[1]. However, the presence of the strongly electron-withdrawing nitro group at the C5 position significantly increases the acidity of the N-H bond. This electronic effect allows for the use of milder bases, such as potassium carbonate (
K2CO3
), in a polar aprotic solvent like
N,N
-dimethylformamide (DMF). The polar aprotic environment strongly solvates the potassium cation, leaving the indolide anion highly nucleophilic and primed for an
SN2
displacement of the bromide from the three-carbon electrophile, ethyl 2-bromopropanoate[1].
Experimental Workflow
Experimental workflow for the N-alkylation of 5-nitroindole.
Reaction Stoichiometry and Materials
Table 1: Reagent Stoichiometry (10 mmol Scale)
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Density / Conc.
Role
5-Nitro-1H-indole
162.15
1.0
1.62 g
N/A
Starting Material
Ethyl 2-bromopropanoate
181.03
1.2
2.17 g
1.39 g/mL (1.56 mL)
Alkylating Agent
Potassium Carbonate (
K2CO3
)
138.21
1.5
2.07 g
N/A
Base
N,N
-Dimethylformamide (DMF)
73.09
N/A
15.0 mL
N/A
Solvent
Ethyl Acetate (EtOAc)
88.11
N/A
As needed
N/A
Extraction/Eluent
Brine (Sat. NaCl)
N/A
N/A
3 x 20 mL
N/A
Aqueous Wash
Note:
K2CO3
should be finely powdered and anhydrous to maximize surface area and reaction efficiency.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup and Deprotonation
Preparation: Ensure all glassware (a 100 mL round-bottom flask equipped with a magnetic stir bar) is oven-dried to prevent moisture-induced hydrolysis of the alkylating agent.
Substrate Solvation: Charge the flask with 5-nitro-1H-indole (1.62 g, 10.0 mmol). Add anhydrous DMF (15.0 mL) and stir at room temperature (20-25 °C) until the solid is completely dissolved, yielding a yellow/orange solution.
Deprotonation: Add finely powdered, anhydrous
K2CO3
(2.07 g, 15.0 mmol) in one portion. Attach a drying tube or maintain under a light positive pressure of nitrogen. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the generation of the indolide anion. The mixture may darken slightly during this phase.
Phase 2: Alkylation
Electrophile Addition: Using a syringe, add ethyl 2-bromopropanoate (1.56 mL, 12.0 mmol) dropwise over 5 minutes. Causality note: Dropwise addition prevents localized concentration spikes, minimizing potential side reactions such as dialkylation or ester hydrolysis.
Reaction Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.
Monitoring: Stir at 60 °C for 4 to 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1 v/v) solvent system. The product spot will run slightly higher (less polar) than the starting 5-nitroindole.
Phase 3: Work-up and Isolation
Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
DMF Removal: Combine the organic extracts and wash sequentially with distilled water (2 x 20 mL) and saturated aqueous NaCl (brine, 2 x 20 mL). Causality note: Extensive aqueous washing is critical here to partition the highly polar DMF out of the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude viscous oil or semi-solid.
Phase 4: Purification
Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Dry-load the crude mixture onto a small amount of silica.
Elution: Elute using a gradient of Hexanes to Hexanes:EtOAc (85:15 v/v). Collect the fractions containing the pure product (identified via TLC).
Final Isolation: Pool the pure fractions and remove the solvent under reduced pressure to afford Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Expected Analytical Data
To ensure the trustworthiness of the synthesized compound, researchers must validate the product using standard spectroscopic techniques.
N-alkylation reaction conditions for 5-nitroindole with ethyl 2-bromopropionate
An Application Note and Protocol for the N-alkylation of 5-nitroindole with ethyl 2-bromopropionate. Introduction The N-alkylation of indole derivatives is a fundamental transformation in organic synthesis, providing a s...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the N-alkylation of 5-nitroindole with ethyl 2-bromopropionate.
Introduction
The N-alkylation of indole derivatives is a fundamental transformation in organic synthesis, providing a scaffold for a vast array of biologically active molecules and functional materials. The introduction of an alkyl group at the N1 position of the indole ring can significantly modulate its electronic properties and steric profile, which in turn influences its biological activity. 5-Nitroindole, in particular, is a valuable starting material due to the versatile chemistry of the nitro group, which can be readily reduced to an amine or transformed into other functional groups. This application note provides a detailed protocol for the N-alkylation of 5-nitroindole with ethyl 2-bromopropionate, a reaction that yields a chiral ester derivative with potential applications in medicinal chemistry.
The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the ethyl 2-bromopropionate. The choice of base and solvent is critical for the success of this reaction, as it influences the deprotonation of the indole and the rate of the subsequent alkylation. This guide will delve into the rationale behind the selection of specific reagents and conditions, offering a comprehensive protocol for researchers in drug development and organic synthesis.
Reaction Scheme
Figure 1. General reaction scheme for the N-alkylation of 5-nitroindole.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
5-Nitroindole
ReagentPlus®, 99%
Sigma-Aldrich
614-96-0
Ethyl 2-bromopropionate
99%
Sigma-Aldrich
535-11-5
Sodium hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
7646-69-7
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
68-12-2
Ethyl acetate (EtOAc)
ACS reagent, ≥99.5%
Fisher Scientific
141-78-6
Hexane
ACS reagent, ≥98.5%
Fisher Scientific
110-54-3
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol
Preparation
Inert Atmosphere: The reaction is sensitive to moisture due to the use of sodium hydride. Therefore, it is crucial to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried and cooled under a stream of inert gas.
Reagent Handling: Sodium hydride is a flammable solid and reacts violently with water. Handle it with care in a fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Reaction Setup
Figure 2. Schematic of the experimental setup and reagent addition sequence.
Step-by-Step Procedure
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-nitroindole (1.62 g, 10 mmol).
Add anhydrous DMF (40 mL) to the flask and stir the mixture until the 5-nitroindole is completely dissolved.
Cool the solution to 0 °C using an ice-water bath.
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equivalents) to the reaction mixture in small portions over 10 minutes. Effervescence (hydrogen gas evolution) will be observed.
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of the indole. The color of the solution may change.
Slowly add ethyl 2-bromopropionate (1.99 g, 11 mmol, 1.1 equivalents) dropwise to the reaction mixture using a syringe.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Work-up and Purification
Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) at 0 °C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.
Characterization
The final product, ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, can be characterized by various spectroscopic techniques:
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the aromatic protons of the indole ring, the methine and methyl protons of the propionate group, and the ethyl ester protons.
¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the aromatic carbons, the ester carbonyl carbon, and the aliphatic carbons.
Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) for the product (C₁₃H₁₄N₂O₄) is approximately 263.09.
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹) and the ester carbonyl group (around 1740 cm⁻¹) should be present.
Discussion
The choice of sodium hydride as the base is crucial for the efficient deprotonation of the N-H bond of 5-nitroindole. The pKa of the indole N-H is approximately 17, and NaH is a strong, non-nucleophilic base that can irreversibly deprotonate the indole to form the corresponding sodium salt. The electron-withdrawing nitro group at the 5-position makes the N-H proton more acidic compared to unsubstituted indole, facilitating deprotonation.
Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, which helps to dissolve the indole and its sodium salt. Its high boiling point also allows for a wide range of reaction temperatures, although this particular reaction proceeds efficiently at room temperature.
The use of a slight excess of the base and the alkylating agent ensures the complete consumption of the starting material. The reaction is monitored by TLC to determine the endpoint, which is crucial for maximizing the yield and minimizing the formation of byproducts.
Safety Precautions
5-Nitroindole: May cause skin and eye irritation. Handle with gloves and safety glasses.
Ethyl 2-bromopropionate: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from any sources of ignition.
DMF: A potential teratogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Sundberg, R. J. (2004). Indoles. Academic Press.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
Method
Application Notes & Protocols: Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate as a Versatile Intermediate in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Privileged Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] This bicyclic aromatic heterocycle is a key structural feature in essential biomolecules like serotonin and tryptophan, and its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]
Within this important class of molecules, the 5-nitroindole moiety has emerged as a particularly compelling pharmacophore in the field of oncology.[5] Derivatives bearing this functional group have shown potent activity against various cancer cell lines. This activity is often attributed to their ability to bind and stabilize G-quadruplex (G4) structures within the promoter region of oncogenes, most notably c-Myc.[5][6] The stabilization of these non-canonical DNA structures effectively represses the transcription of c-Myc, a factor implicated in up to 80% of human cancers, leading to cell cycle arrest and apoptosis.[5][7]
This document provides detailed application notes and protocols for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate , a key pharmaceutical intermediate designed for the efficient synthesis of novel 5-nitroindole-based drug candidates. The propanoate group at the N-1 position serves as a versatile synthetic handle, allowing for straightforward chemical elaboration to build a library of molecules for structure-activity relationship (SAR) studies.
Physicochemical Properties & Quality Control Protocols
Consistent and verifiable characterization of the intermediate is paramount for reproducible downstream synthesis and reliable biological data.
Table 1: Physicochemical Properties of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Property
Value
IUPAC Name
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Molecular Formula
C₁₃H₁₄N₂O₄
Molecular Weight
262.26 g/mol
Appearance
Expected to be a pale yellow to yellow solid
Solubility
Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane
Protocol 2.1: Analytical Characterization
This protocol outlines the standard analytical methods for confirming the identity and purity of the synthesized intermediate.[8][9]
A. Thin Layer Chromatography (TLC)
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v). The polarity can be adjusted as needed.
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
Expected Outcome: A single major spot, indicating high purity.
B. Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
Rationale: To confirm the proton environment and successful N-alkylation.
Expected Peaks (δ, ppm): ~8.5 (d, 1H, H-4), ~8.1 (dd, 1H, H-6), ~7.3 (d, 1H, H-7), ~7.2 (d, 1H, H-2), ~6.7 (d, 1H, H-3), ~5.0 (q, 1H, CH of propanoate), ~4.2 (q, 2H, OCH₂ of ethyl), ~1.8 (d, 3H, CH₃ of propanoate), ~1.2 (t, 3H, CH₃ of ethyl).
¹³C NMR (100 MHz, CDCl₃):
Rationale: To confirm the carbon skeleton of the molecule.
Expected Bands (cm⁻¹): ~1740 (C=O ester stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~3100 (Ar C-H stretch).[9]
High-Resolution Mass Spectrometry (HRMS-ESI):
Rationale: To confirm the exact mass and molecular formula.
Expected m/z: [M+H]⁺ calculated for C₁₃H₁₅N₂O₄⁺: 263.1026; found: 263.102x.
Synthesis of the Intermediate
The synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is achieved via a standard N-alkylation of the 5-nitroindole core. The choice of a strong base is critical to ensure selective alkylation at the nitrogen atom over the C-3 position.
Protocol 3.1: N-Alkylation of 5-Nitroindole
This protocol is adapted from established methods for indole N-alkylation.[10]
Materials:
5-Nitroindole
Sodium hydride (NaH), 60% dispersion in mineral oil
Ethyl 2-bromopropanoate
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 5-nitroindole (1.0 eq).
Solvation: Add anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion. Effervescence (H₂ gas) will be observed.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete anion formation.
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.2 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
Dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers and wash with water (2x) and then brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 30% EtOAc in Hexane) to yield the pure product.
Caption: Workflow for the synthesis of the target intermediate.
Application in Pharmaceutical Synthesis: A Case Study
The true value of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate lies in its utility as a scaffold for creating more complex and potent drug candidates. The ester can be readily hydrolyzed to a carboxylic acid, which serves as a key attachment point for amide coupling reactions, a cornerstone of modern medicinal chemistry.
This case study outlines the synthesis of a hypothetical anticancer agent, "Indole-Amide-X" , designed to leverage the c-Myc-targeting properties of the 5-nitroindole core.
Protocol 4.1: Step 1 - Saponification to Carboxylic Acid
Procedure:
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl at 0 °C.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(5-nitro-1H-indol-1-yl)propanoic acid.
Protocol 4.2: Step 2 - Amide Coupling to "Indole-Amide-X"
Procedure:
To a solution of the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF, add an amine of interest (H₂N-X, 1.1 eq).
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily displaced by the amine to form a stable amide bond under mild conditions, minimizing side reactions.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
Upon completion, perform a standard aqueous work-up and purify by flash chromatography or preparative HPLC to obtain the final compound, "Indole-Amide-X".
Caption: Synthetic pathway from intermediate to a final API.
Protocols for Biological Evaluation
To validate the utility of the intermediate, downstream compounds like "Indole-Amide-X" must be tested for the hypothesized biological activity.
This protocol is based on methods described for evaluating G-quadruplex binders.[6][7]
Method: Fluorescence Resonance Energy Transfer (FRET) melting assay.
Principle: A fluorescently labeled oligonucleotide corresponding to the c-Myc promoter G4 sequence (e.g., labeled with FAM and TAMRA) is used. In the folded G4 state, the fluorophores are in close proximity, and the signal is quenched.
Procedure:
Incubate the labeled oligonucleotide in a potassium-containing buffer to pre-form the G-quadruplex structure.
Add varying concentrations of the test compound ("Indole-Amide-X").
Measure the fluorescence intensity as the temperature is gradually increased.
Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of the compound indicates stabilization of the G4 structure.
Protocol 5.2: Cell Viability (MTT) Assay
Cell Lines: Seed cancer cell lines (e.g., HeLa, known for high c-Myc expression) in 96-well plates and allow them to adhere overnight.
Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
Assay: Add MTT reagent and incubate, allowing viable cells to convert it into formazan crystals.
Measurement: Solubilize the crystals and measure the absorbance at ~570 nm.
Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
Table 2: Hypothetical Cell Viability Data for "Indole-Amide-X"
Cell Line
c-Myc Status
IC₅₀ (µM)
HeLa (Cervical Cancer)
High Expression
1.5
MCF-7 (Breast Cancer)
Moderate Expression
7.8
HEK293 (Normal Kidney)
Low Expression
> 50
Protocol 5.3: Cell Cycle Analysis
Method: Propidium Iodide (PI) staining and flow cytometry.
Procedure: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
Harvest, fix, and stain the cells with PI, which intercalates with DNA.
Analysis: Analyze the DNA content of the cells by flow cytometry. A compound that inhibits c-Myc is expected to cause an accumulation of cells in the G1 phase of the cell cycle.[5][6]
Caption: Logical workflow for evaluating synthesized compounds.
Conclusion
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a high-value intermediate for the synthesis of targeted oncology agents. Its 5-nitroindole core provides a well-documented pharmacophore for engaging the c-Myc G-quadruplex, while the N-1 propanoate side chain offers a reliable and versatile point for chemical modification. The protocols outlined herein provide a robust framework for the synthesis, characterization, and application of this intermediate, facilitating the discovery and development of next-generation anticancer therapeutics.
References
Hughes, D. L., et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. Available from: [Link]
Antonchick, A. P., et al. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available from: [Link]
Panda, D., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available from: [Link]
Al-Ostoot, F. H., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]
Mondal, S., et al. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Available from: [Link]
Reddy, G. M., et al. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters. Available from: [Link]
Abdel-Maguid, A. A., et al. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Available from: [Link]
Mubassir, M., et al. Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B. Available from: [Link]
Panda, D., et al. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]
News-Medical.Net. Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]
Al-Mawali, N., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]
Unknown Author. Synthesis, Characterization and Anthelmentic Activity of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
El-Gamal, M. I., et al. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available from: [Link]
Patil, S., et al. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. Available from: [Link]
Ganesan, P., et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. Available from: [Link]
Application Notes & Protocols: Strategic Hydrolysis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate for Carboxylic Acid Synthesis
Authored by: Gemini, Senior Application Scientist Abstract The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for developing novel therapeutics, particularly in oncology...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for developing novel therapeutics, particularly in oncology and anti-inflammatory research.[1][2] The carboxylic acid derivative, 2-(5-nitro-1H-indol-1-yl)propanoic acid, is a critical synthetic intermediate, enabling further derivatization through amide coupling and other transformations to create libraries of bioactive compounds. This application note provides a detailed, field-proven protocol for the efficient hydrolysis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate to its corresponding carboxylic acid. We will delve into the mechanistic rationale for procedural choices, present a primary protocol based on irreversible saponification, and offer troubleshooting guidance for researchers in drug discovery and development.
Introduction: The Significance of Indolepropanoic Acids in Drug Discovery
Indole derivatives are ubiquitous in nature and pharmaceuticals, forming the core of molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 5-nitroindole moiety, in particular, has been identified as a key pharmacophore in agents that target oncogenic pathways, such as the c-Myc oncogene, by stabilizing G-quadruplex structures.[1]
The conversion of an ester, such as Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, to its carboxylic acid form is a fundamental and often rate-limiting step in a synthetic campaign. The resulting acid is a versatile handle for building molecular complexity, allowing for the exploration of structure-activity relationships (SAR) crucial for optimizing lead compounds.[4] This guide offers a robust and reliable methodology for this key transformation.
Mechanistic Considerations: Choosing the Optimal Hydrolysis Pathway
Ester hydrolysis can be achieved under either acidic or basic conditions.[5][6] For the synthesis of 2-(5-nitro-1H-indol-1-yl)propanoic acid, the choice of catalyst is critical for maximizing yield and simplifying purification.
Acid-Catalyzed Hydrolysis
This method involves heating the ester in an excess of water with a strong acid catalyst (e.g., H₂SO₄ or HCl).[7] The mechanism is the microscopic reverse of Fischer esterification.[8]
Primary Drawback: The reaction is reversible and governed by equilibrium.[8][9] To drive the reaction to completion, a large excess of water is required, and/or the alcohol byproduct must be removed as it forms. This often makes the process inefficient for preparative-scale synthesis and can lead to incomplete conversion.[8]
Base-Catalyzed Hydrolysis (Saponification)
The preferred method for this transformation is alkaline hydrolysis, also known as saponification.[10] This reaction involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[5][11]
Key Advantages:
Irreversibility: The reaction is effectively irreversible. The hydroxide ion attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then expels an alkoxide ion.[10] The resulting carboxylic acid is immediately deprotonated by the strong base in the reaction medium to form a carboxylate salt. This final acid-base step is thermodynamically downhill and renders the entire process irreversible, driving the reaction to completion.[8]
Simplified Purification: The product, a carboxylate salt, is typically water-soluble, while the starting ester and any unreacted material are organic-soluble. This difference in polarity allows for a simple extractive workup to remove impurities before the final product is isolated by acidification.[9]
Given these advantages, the following protocols are based on the saponification pathway.
Experimental Protocols & Workflow
Protocol 1: Optimized Saponification using Lithium Hydroxide
This protocol is recommended for its high efficiency and the formation of clean reaction profiles. Lithium hydroxide is often favored in modern laboratory settings due to its excellent solubility in mixed aqueous-organic solvent systems.[11][12]
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
TLC Mobile Phase: e.g., 30-50% Ethyl Acetate in Hexanes (to be optimized)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio). A typical concentration is 0.1-0.2 M.
Causality Note: A co-solvent like THF is necessary to ensure the organic ester is fully solubilized, allowing the aqueous hydroxide to react efficiently.[11]
Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirring solution.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC.
Self-Validation: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes). Spot the starting material and the reaction mixture on a TLC plate. The product, being a carboxylic acid (or its salt), is significantly more polar and will have a much lower Rf value than the starting ester. The reaction is complete when the starting material spot has been completely consumed.
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Aqueous Work-up (Purification):
Add water to the remaining aqueous residue to dissolve the lithium carboxylate salt.
Wash the aqueous solution with ethyl acetate (2x) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH of the solution is ~2-3. The carboxylic acid product should precipitate as a solid.
Causality Note: Acidification protonates the water-soluble carboxylate salt, converting it into the neutral carboxylic acid, which is typically much less soluble in water and precipitates out.[10]
Isolation:
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts. Dry the solid under vacuum.
If the product oils out or remains in solution: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Characterization: Confirm the structure and purity of the resulting 2-(5-nitro-1H-indol-1-yl)propanoic acid using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Workflow Visualization: Saponification of Indole Ester
The following diagram outlines the complete experimental workflow for Protocol 1.
Caption: Experimental workflow for the saponification of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
The diagram below illustrates the accepted nucleophilic acyl substitution mechanism for saponification.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Data Summary & Troubleshooting
The following table provides representative data for monitoring the reaction and expected outcomes. Actual values should be determined experimentally.
Parameter
Starting Ester
Carboxylic Acid Product
Rationale
Structure
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
2-(5-nitro-1H-indol-1-yl)propanoic acid
Hydrolysis replaces -OCH₂CH₃ with -OH.
Typical TLC Rf
~0.6 - 0.7 (30% EtOAc/Hex)
~0.1 - 0.2 (30% EtOAc/Hex)
The carboxylic acid is much more polar.
Solubility
Soluble in organic solvents (EtOAc, DCM)
Sparingly soluble in water; soluble as salt.
The carboxylate salt is ionic; the acid is polar.
Expected Yield
N/A
>85%
Saponification is an irreversible, high-yielding reaction.
Troubleshooting Guide:
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
1. Insufficient base (stoichiometric issue).2. Low reaction temperature or short time.3. Poor solubility of starting material.
1. Add an additional 0.5 eq of LiOH.2. Allow the reaction to stir longer or gently warm to 40°C.3. Increase the proportion of THF in the solvent mixture.
Low Yield
1. Incomplete precipitation during acidification.2. Product loss during aqueous washes.3. Degradation of the starting material.
1. Ensure pH is < 3. If product is still soluble, perform an organic extraction.2. Do not perform organic washes after acidification. 3. Ensure the reaction is not heated excessively.
Oily Product
The product may have a low melting point or contain impurities.
1. Try to triturate with a non-polar solvent (e.g., hexanes) to induce crystallization.2. Purify via column chromatography if necessary.
Conclusion
The hydrolysis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a critical transformation for advancing drug discovery programs based on the 5-nitroindole scaffold. The base-catalyzed saponification protocol detailed herein offers a reliable, efficient, and irreversible method to produce the desired 2-(5-nitro-1H-indol-1-yl)propanoic acid in high yield. By understanding the mechanistic principles and following the validated workflow, researchers can confidently synthesize this key intermediate, accelerating the development of next-generation therapeutics.
References
Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]
ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
Percival, F. W. (1986). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. Retrieved from [Link]
Percival, F. W. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. Retrieved from [Link]
Filo. (2025). Well-formatted Question What happens when ethyl propanoate reacts with w... Retrieved from [Link]
StudySmarter. (n.d.). Acid-Catalyzed Ester Hydrolysis Exam Prep. Retrieved from [Link]
ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved from [Link]
Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Retrieved from [Link]
ACS Publications. (2018). Friedel–Crafts Hydroxyalkylation of Indoles with α-Keto Amides using Reusable K3PO4/nBu4NBr Catalytic System in Water. Retrieved from [Link]
IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]
JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
OSTI.gov. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Retrieved from [Link]
Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
Topic: Best Catalysts for High-Yield Synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
An Application Guide for Researchers Abstract This document provides a detailed guide for the high-yield synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a key intermediate for pharmaceutical and materials science...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract
This document provides a detailed guide for the high-yield synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a key intermediate for pharmaceutical and materials science research. The N-alkylation of 5-nitroindole presents unique challenges due to the electronic properties of the indole ring. This guide elucidates the mechanistic rationale behind catalyst selection and provides two robust, field-proven protocols utilizing Phase-Transfer Catalysis (PTC) and a strong base-mediated approach. By explaining the causality behind experimental choices, we aim to equip researchers with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for related synthetic challenges.
Introduction: The Synthetic Challenge
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a valuable heterocyclic building block. The indole nucleus is a privileged scaffold in medicinal chemistry, and N1-functionalization allows for the exploration of novel chemical space.[1][2] The primary challenge in its synthesis lies in the selective and efficient N-alkylation of the 5-nitroindole precursor.
The nitrogen atom in the indole ring is generally less nucleophilic than the C3 position due to the aromaticity of the pyrrole ring. However, the presence of a strong electron-withdrawing nitro group at the C5 position significantly increases the acidity of the N-H proton (pKa ≈ 17 in DMSO), making deprotonation more favorable.[3] This electronic modification is a double-edged sword: while it facilitates the formation of the reactive indolate anion, it can also decrease the anion's nucleophilicity. Therefore, the choice of catalyst and reaction conditions is paramount to achieving high yields and avoiding potential side reactions. This guide focuses on two highly effective catalytic strategies to overcome these hurdles.
Catalytic Strategies & Mechanistic Insights
The optimal strategy for the N-alkylation of 5-nitroindole with ethyl 2-bromopropanoate hinges on efficiently generating the indolate anion and facilitating its reaction with the electrophile while minimizing side products.
Phase-Transfer Catalysis (PTC): A Heterogeneous Approach
Phase-Transfer Catalysis is an exceptionally powerful technique for reactions involving an ionic reagent (like the indolate anion) and an organic substrate that are in different, immiscible phases.
Mechanism of Action: In this system, 5-nitroindole is dissolved in a non-polar organic solvent (e.g., toluene), while a strong base like potassium hydroxide (KOH) resides in a separate aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the indolate anion generated at the interface. This catalyst-anion complex is soluble in the organic phase, where it can readily react with the ethyl 2-bromopropanoate. The catalyst then returns to the aqueous interface to repeat the cycle. This process avoids the need for harsh, anhydrous conditions and often leads to cleaner reactions with simpler work-ups.[2][4]
Caption: Phase-Transfer Catalysis (PTC) Workflow.
Strong Base Homogeneous System: The Anhydrous Approach
The classical approach involves the use of a very strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3]
Mechanism of Action: This method relies on the stoichiometric deprotonation of 5-nitroindole to quantitatively form the sodium indolate salt. This is an irreversible deprotonation, creating a high concentration of the nucleophile in solution. The subsequent addition of the alkylating agent leads to a rapid SN2 reaction. The primary advantage is the potential for very fast reaction rates and high conversion. However, this method's trustworthiness is contingent on maintaining strictly anhydrous (dry) conditions. Any trace moisture will consume the hydride base and quench the indolate anion, severely reducing the yield.[3] The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Comparative Overview of Protocols
The choice between these two premier methods depends on available laboratory resources, desired scale, and handling preferences.
Parameter
Protocol 1: Phase-Transfer Catalysis
Protocol 2: Strong Base (NaH)
Catalyst/Base
Tetrabutylammonium Bromide (TBAB) / KOH
Sodium Hydride (NaH)
Solvent
Toluene / Water (biphasic)
Anhydrous DMF or THF
Temperature
Room Temperature to 60°C
0°C to Room Temperature
Atmosphere
Ambient Air
Inert (Nitrogen or Argon)
Typical Yields
High (85-95%)
Very High (90-99%)
Advantages
Operationally simple, no need for dry solvents, safer reagents, easy scale-up.
Fast reaction times, very high conversion, straightforward mechanism.
Disadvantages
May require heating, catalyst can sometimes complicate purification.
Requires strictly anhydrous conditions, NaH is flammable, mineral oil removal.[3]
Detailed Experimental Protocols
These protocols are designed to be self-validating systems, with clear steps for reaction monitoring and purification.
Protocol 1: High-Yield Synthesis via Phase-Transfer Catalysis
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole (1.0 eq) and toluene (approx. 10 mL per gram of indole). Stir to dissolve.
Reagent Addition: Add ethyl 2-bromopropanoate (1.2 eq) and Tetrabutylammonium bromide (0.1 eq) to the flask.
Base Addition: In a separate beaker, dissolve potassium hydroxide (3.0 eq) in deionized water (approx. 4 mL per gram of KOH) to prepare a concentrated aqueous solution. Add this solution to the reaction flask.
Reaction: Stir the biphasic mixture vigorously at room temperature or heat to 50-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 5-nitroindole spot. Reaction is typically complete within 4-8 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add more water to dissolve all salts and separate the layers.
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to yield the pure Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.[5]
Protocol 2: High-Yield Synthesis via Sodium Hydride
Materials:
5-nitro-1H-indole (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
Base Preparation: Weigh the NaH dispersion (1.2 eq) and add it to the flask. To remove the mineral oil, wash the NaH by adding anhydrous hexanes via syringe, stirring briefly, stopping the stirring to let the NaH settle, and then carefully removing the hexanes with a syringe. Repeat this wash two more times. Finally, place the flask under a high vacuum for 20 minutes to remove residual hexanes.
Indole Deprotonation: Add anhydrous DMF (approx. 15 mL per gram of indole) to the flask via syringe. Cool the resulting suspension to 0°C using an ice bath. In a separate flask, dissolve the 5-nitro-1H-indole (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15-20 minutes. Vigorous hydrogen gas evolution will be observed. Stir the mixture at 0°C for an additional 30-45 minutes after the addition is complete to ensure full formation of the indolate anion.
Alkylation: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
Washing and Concentration: Combine the organic layers and wash them sequentially with water (three times) and then with saturated brine to remove residual DMF. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
General Synthesis Workflow
Caption: General workflow for the synthesis and purification.
References
Trubitsõn, D., Martõnova, J., et al. (2019).
MDPI. (2020).
Request PDF. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
PubMed. (2010).
Thieme. (2019).
PMC. (n.d.).
BenchChem. (n.d.).
RSC Publishing. (n.d.). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Chemistry.
PMC. (n.d.).
RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
MDPI. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)
ACS Publications. (2017). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Journal of Medicinal Chemistry.
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
IJPPR. (2016).
ChemicalBook. (2024). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives.
ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences.
Application Note: Chromatographic Purification of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Context Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Chemical Context
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a critical synthetic intermediate in medicinal chemistry. Indole and indoline-based scaffolds are highly privileged structures, frequently utilized in the development of anti-inflammatory agents, such as dual 5-LOX/sEH inhibitors[1].
The synthesis of this molecule typically involves the N-alkylation of 5-nitroindole with ethyl 2-bromopropanoate in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent like DMF[2]. While the reaction is straightforward, the crude mixture presents a complex chromatographic challenge. It contains:
Unreacted 5-nitroindole: Strongly polar due to the free N-H bond.
The Target Product: Less polar due to the substitution of the N-H bond with an ethyl propanoate group.
Hydrolysis Byproducts: Trace amounts of 2-(5-nitro-1H-indol-1-yl)propanoic acid generated by ester cleavage.
C-Alkylated/Dialkylated Impurities: Competing alkylation at the C3 position of the indole ring[3].
This application note details a self-validating, two-dimensional purification strategy—utilizing orthogonal normal phase and reverse phase chromatographic techniques—to isolate Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate to >99% purity suitable for downstream biological assays or API development.
Purification Workflow
The following diagram illustrates the logical progression from crude reaction mixture to high-purity isolate.
Workflow for the chromatographic purification of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Causality & Rationale:
Directly loading a DMF-rich crude mixture onto a normal phase silica column is a critical error. DMF acts as a strong eluent that disrupts the stationary phase interactions, leading to severe band broadening and co-elution. A rigorous aqueous workup is mandatory to partition the DMF and inorganic salts away from the organic target.
Step-by-Step Protocol:
Quench: Dilute the crude reaction mixture (e.g., 10 mL DMF) with 50 mL of Ethyl Acetate (EtOAc).
Primary Wash: Transfer to a separatory funnel and wash with 50 mL of a 5% aqueous Lithium Chloride (LiCl) solution. Insight: LiCl significantly enhances the partitioning of DMF into the aqueous phase compared to standard brine.
Secondary Washes: Repeat the 5% LiCl wash two more times (2 x 50 mL).
Brine Wash: Wash the organic layer once with 30 mL of saturated NaCl solution to remove residual water.
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, 35°C, 150 mbar) to yield the crude product as a viscous oil or semi-solid.
Primary Purification: Normal Phase Flash Chromatography
Causality & Rationale:
Normal phase chromatography separates molecules based on their ability to hydrogen bond and interact with the polar silanol groups (Si-OH) of the silica gel. The starting material, 5-nitroindole, possesses a free N-H bond, acting as a strong hydrogen bond donor. Upon successful N-alkylation, this hydrogen bonding capability is eliminated. Consequently, Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate experiences a drastic reduction in polarity and will elute significantly earlier than the unreacted starting material.
Step-by-Step Protocol:
Dry Loading (Self-Validating Step): Dissolve the crude residue in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate to total dryness. Insight: Dry loading ensures a narrow injection band, preventing the tailing often caused by liquid loading in strong solvents.
Column Equilibration: Pack a silica gel column (230–400 mesh) and equilibrate with 100% Hexane.
Fraction Analysis: Monitor fractions via TLC (Hexane/EtOAc 7:3). The target product will appear as a UV-active spot (254 nm) with an
Rf
of ~0.55, while the starting material will sit lower at an
Rf
of ~0.25.
Concentration: Pool the fractions containing the target product and concentrate under vacuum.
Polishing: Reverse Phase Preparative HPLC
Causality & Rationale:
While flash chromatography removes bulk impurities, trace C-alkylated isomers or hydrolysis products (free acids) may co-elute. Reverse Phase (RP) HPLC separates based on hydrophobicity. The addition of 0.1% Formic Acid (FA) to the mobile phase is crucial; it suppresses the ionization of any trace acidic impurities, ensuring sharp peak shapes, while the neutral ester target remains unaffected.
Step-by-Step Protocol:
Analytical Scale-Up Validation: Before committing the bulk sample, run an analytical LC-MS using a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a 5–95% Acetonitrile (MeCN) / Water gradient over 5 minutes. Self-Validating Check: Calculate the expected preparative retention time. If the analytical purity is <85%, re-run the flash chromatography step.
Sample Preparation: Dissolve the flash-purified product in a 1:1 mixture of MeCN/H₂O to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Prep-HPLC Conditions:
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase A: HPLC-grade H₂O + 0.1% FA.
Mobile Phase B: HPLC-grade MeCN + 0.1% FA.
Flow Rate: 20 mL/min.
Gradient Method:
0–2 min: 30% B (Isocratic hold to focus the injection band).
2–15 min: Linear gradient from 30% B to 80% B.
15–17 min: 100% B (Column wash).
Collection & Isolation: Trigger fraction collection via UV detection at 254 nm and 280 nm. Pool the pure fractions, freeze at -80°C, and lyophilize to yield the ultra-pure Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate as a solid.
Quantitative Data Presentation
The following tables summarize the critical chromatographic parameters and expected retention profiles to guide method transfer and replication.
Table 1: Chromatographic Parameters Comparison
Parameter
Normal Phase (Flash)
Reverse Phase (Prep-HPLC)
Stationary Phase
Irregular Silica Gel (SiO₂, 40-63 µm)
Octadecyl carbon chain (C18, 5 µm)
Mobile Phase
Hexane / Ethyl Acetate
Water / Acetonitrile
Modifier
None
0.1% Formic Acid
Separation Mechanism
Hydrogen bonding & Dipole-Dipole
Hydrophobic (Van der Waals)
Loading Capacity
High (~5-10% of silica mass)
Low (~0.1-1% of stationary phase mass)
Table 2: Expected Retention Profile
Compound / Impurity
TLC
Rf
(7:3 Hex/EtOAc)
Analytical HPLC
Rt
(min)*
Elution Order (Flash)
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
0.55
3.85
1 (First)
5-nitro-1H-indole (Starting Material)
0.25
2.90
2
2-(5-nitro-1H-indol-1-yl)propanoic acid
0.05 (Streaks)
2.15
3 (Last/Retained)
*Based on a generic 5-95% MeCN/H₂O gradient over 5 minutes on a 50 mm C18 column.
References
Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C-H Activation: Mechanism and Applications. AWS / Chemical Literature. Details the general conditions and extraction protocols for N-alkylated indoles and palladacycle complexes.[2]
URL: [Link]
Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules (MDPI). Discusses the competing N-alkylation versus C-alkylation pathways in 5-nitroindoles and specific chromatographic behaviors of these derivatives.[3]
URL: [Link]
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry (via PMC). Provides the medicinal chemistry context for N-alkylated 5-nitroindole derivatives as precursors for highly potent anti-inflammatory agents.[1]
URL: [Link]
Application Notes and Protocols: Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate as a Versatile Precursor in Heterocyclic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. This document outlines its pote...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. This document outlines its potential as a strategic starting material for the synthesis of complex heterocyclic scaffolds with significant pharmacological interest. The protocols described herein are based on established and reliable transformations of nitro- and aminoindoles.
The core utility of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate lies in the strategic placement of the nitro group at the 5-position of the indole ring. This electron-withdrawing group not only modifies the electronic properties of the indole system but also serves as a synthetic handle for introducing an amino functionality.[1][2][3] The subsequent derivatization of the resulting 5-aminoindole derivative opens a gateway to a diverse array of fused heterocyclic systems.
Part 1: The Gateway Transformation - Reduction of the 5-Nitro Group
The conversion of the 5-nitro group to a 5-amino group is the pivotal first step in unlocking the synthetic potential of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. The resulting primary amine is a versatile nucleophile, crucial for subsequent cyclization and condensation reactions.[3][4] Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
Protocol 1: Catalytic Hydrogenation to Ethyl 2-(5-amino-1H-indol-1-yl)propanoate
This protocol details the reduction of the nitro group using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Materials:
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
10% Palladium on carbon (Pd/C)
Ethanol (or Ethyl Acetate)
Hydrogen gas supply (balloon or hydrogenation apparatus)
Celatom® or filter aid
Rotary evaporator
Reaction flask
Magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celatom® or another suitable filter aid to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(5-amino-1H-indol-1-yl)propanoate.
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Expected Outcome: This procedure should yield the desired 5-aminoindole derivative in high yield. The product can be characterized by NMR and mass spectrometry.
Part 2: Applications in Fused Heterocyclic System Synthesis
The synthesized Ethyl 2-(5-amino-1H-indol-1-yl)propanoate is a valuable intermediate for constructing various fused heterocyclic systems. The presence of the primary amine at the 5-position, the indole nitrogen at the 1-position, and the ester functionality provide multiple reaction sites.
Application 2.1: Synthesis of Pyrrolo[2,3-f]indoles
The 5-amino group can be utilized in condensation reactions to form five-membered rings fused to the indole core.
Protocol 2.1: Paal-Knorr Synthesis of Pyrrolo[2,3-f]indoles
This protocol describes the reaction of the 5-aminoindole with a 1,4-dicarbonyl compound.
Materials:
Ethyl 2-(5-amino-1H-indol-1-yl)propanoate
2,5-Hexanedione (or other 1,4-dicarbonyl compounds)
Glacial acetic acid
Reaction flask with reflux condenser
Heating mantle
Procedure:
Reaction Setup: Combine Ethyl 2-(5-amino-1H-indol-1-yl)propanoate (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid.
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Caption: Synthesis of a fused pyrroloindole.
Part 3: Advanced Applications in Bioactive Molecule Synthesis
The structural motif of indole fused with other heterocycles is prevalent in a wide range of biologically active molecules and natural products. [6][7]The derivatives of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate serve as key intermediates in the synthesis of compounds with potential therapeutic applications.
Application 3.1: Precursors for Carboline Alkaloid Analogs
The 5-aminoindole derivative can be a precursor to carboline-like structures through multi-step sequences. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction can introduce various functionalities, which can then be elaborated into fused ring systems.
Application 3.2: Cycloaddition Reactions of the Nitroindole
The parent nitroindole itself can participate in cycloaddition reactions. The electron-withdrawing nitro group activates the indole ring, making it a suitable partner in dearomative cycloaddition reactions to construct complex polycyclic indolines.
[8]
Protocol 3.2: [3+2] Cycloaddition with a Dienophile
This conceptual protocol is based on known dearomative cycloadditions of nitroindoles.
Materials:
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
A suitable dienophile (e.g., N-phenylmaleimide)
A Lewis acid catalyst (e.g., ZnCl₂)
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
Reaction Setup: To a solution of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (1.0 eq) and the dienophile (1.2 eq) in anhydrous dichloromethane, add the Lewis acid catalyst (0.1-1.0 eq) at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the resulting cycloadduct by column chromatography.
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a highly promising, yet under-explored, building block in heterocyclic chemistry. The strategic presence of the nitro group allows for its facile conversion to a versatile amino functionality, which can be subsequently employed in a variety of cyclization and condensation reactions to access complex, fused heterocyclic systems. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel bioactive molecules.
References
Langer, P. (n.d.). Synthesis and Reactions of Nitroindoles. ResearchGate. Retrieved from [Link]
Ohno, H., et al. (2026, March 8). Selective Synthesis of 5-Nitroindoles through a Ag-Catalyzed Nitro Rearrangement/Cyclization Cascade of N-(o-Alkynylphenyl)nitramines. Organic Letters. Retrieved from [Link]
Foley, D. A., & G. A. (2017, November 12). Pd-Catalyzed Dearomative [3 + 2] Cycloaddition of 3-Nitroindoles with 2-Vinylcyclopropane-1,1-dicarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]
Tang, et al. (2021, June 9). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. PMC. Retrieved from [Link]
University of Rostock. (n.d.). Cyclizations with Nitro-Compounds. Retrieved from [Link]
Ballini, R., et al. (2014, June 6). Synthetic Approaches to 3-(2-Nitroalkyl) Indoles and Their Use to Access Tryptamines and Related Bioactive Compounds. Chemical Reviews. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Li, J., et al. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Retrieved from [Link]
Sahoo, S. K., et al. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate (4). Retrieved from [Link]
Kumar, S., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]
Abdel-Rahman, A. A.-H., et al. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Retrieved from [Link]
MDPI. (n.d.). Heterocycle Reactions. Retrieved from [Link]
Sukhorukov, A. Y. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC. Retrieved from [Link]
Li, J. J. (n.d.). Name Reactions in Heterocyclic Chemistry. Wiley. Retrieved from [Link]
Noriega, S., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Retrieved from [Link]
Kim, J. S., et al. (2017, July 12). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. Retrieved from [Link]
Sagare, M., et al. (2023). Heterocyclic Letters. Retrieved from [Link]
Harrison, A. (2024, May 31). Bioactive Compounds and their Pharmacological Activities. Scholars Research Library. Retrieved from [Link]
IntechOpen. (2017, June 28). Bioactive Molecules Profile from Natural Compounds. Retrieved from [Link]
troubleshooting low yield in Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate synthesis
Topic: Optimizing the Synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Welcome to the Technical Support Center. The synthesis of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate via the N-alkylation of 5-nitroindole with...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing the Synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Welcome to the Technical Support Center. The synthesis of ethyl 2-(5-nitro-1H-indol-1-yl)propanoate via the N-alkylation of 5-nitroindole with ethyl 2-bromopropionate is a fundamental transformation in the development of indole-based pharmaceuticals. However, this specific reaction frequently suffers from low yields, incomplete conversion, and complex side-reaction profiles.
This guide provides a deep-dive mechanistic analysis, a diagnostic workflow, and a self-validating protocol to help you troubleshoot and optimize this specific reaction.
Diagnostic Workflow for Low Yields
Before adjusting your protocol, use the following decision tree to identify the mechanistic root cause of your low yield.
Figure 1: Diagnostic decision tree for troubleshooting low yields in 5-nitroindole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion rate so low compared to when I alkylate unsubstituted indole?A1: The issue stems from the electronic properties of the starting material. The nitro group at the C5 position exerts a powerful electron-withdrawing effect (both inductively and via resonance) across the indole core. This significantly reduces the nucleophilicity of the N-H bond, making it more acidic but rendering the resulting anion much less reactive[1]. While unsubstituted indoles can often be alkylated using milder bases like K₂CO₃ in acetonitrile, 5-nitroindole typically requires quantitative deprotonation using a strong base such as Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF to force the reaction forward[2][3].
Q2: I am recovering starting material, but the ethyl 2-bromopropionate is completely consumed. What is happening?A2: You are observing the E2 elimination of your electrophile. Ethyl 2-bromopropionate is a secondary alkyl halide. In the presence of strong bases—or even when the indolide anion acts as a base rather than a nucleophile at elevated temperatures—the electrophile undergoes rapid dehydrohalogenation to form ethyl acrylate.
Causality & Solution: Secondary halides are highly susceptible to elimination due to steric hindrance at the electrophilic carbon. To suppress the E2 pathway and favor the Sₙ2 N-alkylation, you must strictly control the temperature. Add the electrophile dropwise at 0 °C and avoid using a large excess of NaH.
Q3: I am seeing multiple spots on my TLC. Could this be C-alkylation?A3: Yes. Indole is an ambident nucleophile, capable of reacting at the N1 or C3 position. Regioselectivity is heavily influenced by the solvent and the counterion. Non-polar solvents or coordinating cations (like Li⁺) keep the ion pair tight, which sterically blocks the nitrogen and favors C3-alkylation. To strictly enforce N-alkylation, you must use a highly polar aprotic solvent (like DMF or NMP) which strongly solvates the sodium cation, leaving a "naked" and highly reactive nitrogen anion[4].
Q4: Can I use Phase-Transfer Catalysis (PTC) instead of NaH to avoid handling pyrophoric reagents?A4: Yes, PTC is an excellent alternative if maintaining strictly anhydrous conditions is a bottleneck in your lab. Using solid KOH or K₂CO₃ with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system (toluene/water or solid/liquid) can successfully facilitate the N-alkylation of deactivated nitroindoles while suppressing water-sensitive side reactions[1].
Quantitative Data: Reaction Condition Matrix
The table below summarizes the expected outcomes when varying the base and solvent parameters for this specific synthesis. Use this to benchmark your current protocol.
Base
Solvent
Temp Profile
Electrophile Eq.
Expected Yield
Primary Limitation / Mechanistic Failure
K₂CO₃
MeCN
Reflux
1.2
< 30%
Incomplete deprotonation of 5-nitroindole; highly sluggish Sₙ2 kinetics.
NaH
THF
0 °C to RT
1.2
40–50%
Poor solubility of the sodium indolide salt; tight ion pairing leads to mixed N/C alkylation.
Cs₂CO₃
NMP
60 °C
1.5
60–70%
Elevated temperatures trigger E2 elimination of the secondary bromide to ethyl acrylate.
NaH
DMF
0 °C to RT
1.2
75–85%
Optimal conditions. Requires strictly anhydrous environment and careful temperature control.
Validated Experimental Protocol: Sₙ2 N-Alkylation via Sodium Indolide
This protocol is designed as a self-validating system . It includes specific in-process visual and analytical checks to ensure the chemistry is proceeding correctly at each mechanistic step[2][3].
Step 1: Anion Generation (Self-Validating Step)
Charge a flame-dried, argon-purged round-bottom flask with 5-nitroindole (1.0 eq, e.g., 5.0 mmol) and anhydrous DMF (0.2 M, 25 mL).
Cool the yellow solution to 0 °C using an ice-water bath.
Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) portion-wise over 5 minutes.
Validation Check: The solution will immediately evolve H₂ gas and transition from a pale yellow solution to a deep red/purple suspension . This visual shift confirms the quantitative generation of the indolide anion. Troubleshooting: If this color change and gas evolution do not occur, halt the experiment; your NaH has likely degraded to NaOH, or your DMF is wet.
Step 2: Electrophilic Addition
Maintain the reaction strictly at 0 °C.
Add ethyl 2-bromopropionate (1.2 eq, 6.0 mmol) dropwise via syringe over 15 minutes.
Causality Note: Dropwise addition at 0 °C is critical. Flooding the system with the secondary halide at room temperature will cause the indolide anion to act as a base, triggering the E2 elimination side-reaction discussed in FAQ 2.
Step 3: Reaction Monitoring
Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 to 3 hours.
Validation Check: Analyze via TLC (Hexanes:EtOAc 3:1). The 5-nitroindole starting material (R_f ~0.3) should be completely consumed, replaced by a new, less polar UV-active spot corresponding to the N-alkylated product (R_f ~0.5).
Step 4: Quench and Isolation
Cool the mixture back to 0 °C and quench carefully by adding saturated aqueous NH₄Cl (10 mL) dropwise to neutralize any unreacted NaH.
Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.
Critical Wash Step: Wash the organic layer with 5% aqueous LiCl solution (3 × 20 mL). Causality Note: DMF is highly soluble in EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring your final product is DMF-free.
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. The N-alkylation of 5-nitroindole presents unique challenges,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. The N-alkylation of 5-nitroindole presents unique challenges, primarily due to the electronic properties of the nitro group and the inherent reactivity of the indole scaffold. Temperature is a critical parameter that governs not only the reaction rate but also the yield and regioselectivity. This document provides in-depth, experience-driven guidance and troubleshooting protocols to empower you to rationally optimize this crucial variable.
Section 1: The Role of Temperature in the N-Alkylation of 5-Nitroindole
The synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is typically achieved via the N-alkylation of 5-nitroindole with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate). The reaction begins with the deprotonation of the indole nitrogen using a suitable base, followed by nucleophilic attack on the alkylating agent.
The Causality Behind Temperature Optimization:
Activation Energy: The electron-withdrawing nature of the C5-nitro group decreases the nucleophilicity of the indole nitrogen, making the reaction more challenging than with unsubstituted indoles.[1] Consequently, sufficient thermal energy is required to overcome the activation barrier for the reaction to proceed at an efficient rate.[2]
Regioselectivity (N-1 vs. C-3 Alkylation): The indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. While C-3 alkylation is often kinetically favored, the N-1 alkylated product is typically the thermodynamically more stable isomer.[1][3] Elevating the reaction temperature can provide the necessary energy to overcome the barrier to N-alkylation and can favor the formation of the more stable thermodynamic product.[1][3][4]
Reagent and Product Stability: While heat can be beneficial, excessive temperatures can lead to the degradation of the indole starting material or the desired product.[1] Nitro-containing aromatic compounds, in particular, can be susceptible to decomposition at high temperatures. Therefore, finding the optimal temperature is a balancing act between achieving a good reaction rate and preserving the integrity of the molecules involved.
This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.
Q1: My reaction shows low or no conversion of the 5-nitroindole starting material. What's the first step in troubleshooting?
Answer: Low conversion is frequently due to insufficient energy to overcome the reaction's activation barrier, a common issue when working with deactivated substrates like 5-nitroindole.[2]
Primary Action: Gradually increase the reaction temperature. Many indole alkylations that are sluggish at room temperature show significant improvement when heated to 50-80 °C or higher.[2]
Causality: The indole N-H is not highly acidic (pKa ≈ 17 in DMSO) and the C5-nitro group further reduces the nitrogen's nucleophilicity.[2] Increasing the temperature provides the kinetic energy needed for the deprotonated indolate anion to attack the alkylating agent effectively.
Secondary Considerations: Before adjusting the temperature, ensure other factors are optimal:
Base Strength: Are you using a sufficiently strong base like Sodium Hydride (NaH) to ensure complete deprotonation? Weaker bases may not generate enough of the reactive indolate anion.[2][3]
Solvent & Reagent Purity: Are your reagents and solvent anhydrous? Water or other protic impurities will quench the base and the indolate anion, halting the reaction.[2] Polar aprotic solvents like DMF or THF are generally preferred.[1][4]
Q2: I've successfully formed a product, but my analysis (¹H NMR, LC-MS) shows a significant amount of the C-3 alkylated isomer. How can temperature manipulation improve my N-1 selectivity?
Answer: The formation of the C-3 isomer indicates that the reaction is under kinetic control. To favor the desired N-1 product, you need to shift the reaction towards thermodynamic control.
Primary Action: Increase the reaction temperature.
Causality: Higher temperatures can allow the kinetically formed C-3 intermediate to revert to the starting materials or rearrange, ultimately favoring the formation of the more thermodynamically stable N-1 substituted product.[1][3] This is a common strategy to improve regioselectivity in indole alkylations.
Workflow:
Run the reaction at your current temperature and determine the N-1:C-3 ratio.
Increase the temperature in increments (e.g., 20 °C) and re-evaluate the ratio.
Monitor for any signs of degradation at higher temperatures using TLC or LC-MS.
Q3: When I increase the temperature to improve the yield, I notice new, unidentified spots on my TLC plate and a decrease in the overall isolated yield. What is happening?
Answer: This strongly suggests thermal degradation of your starting material or product. Indoles can be sensitive to prolonged heating under strongly basic conditions.[1]
Primary Action: Find the optimal temperature ceiling by running small-scale experiments at various temperatures for a fixed time and analyzing the crude reaction mixture.
Troubleshooting Steps:
Reduce Temperature: Find the lowest temperature that provides an acceptable yield and regioselectivity within a reasonable timeframe.
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure to heat.
Consider Solvent Choice: High-boiling solvents like DMF allow for higher temperatures but can also contribute to decomposition pathways. If degradation is severe, consider a lower-boiling solvent like THF, even if it requires longer reaction times at reflux.
Q4: Does the optimal temperature change if I switch my base or solvent?
Answer: Absolutely. The reaction system is interconnected.
Solvent Effects: The choice of solvent can significantly impact regioselectivity. For example, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation, potentially allowing for lower temperatures to achieve the same outcome.[1]
Base/Counter-ion Effects: The cation from the base (e.g., Na⁺ from NaH, K⁺ from KH, Cs⁺ from Cs₂CO₃) can influence the reaction.[3] Some counter-ions may coordinate in a way that favors N-alkylation, which could alter the temperature profile needed for optimal selectivity. If you change the base, a re-optimization of the temperature is highly recommended.
Section 3: Experimental Protocol for Temperature Optimization
This protocol outlines a parallel experiment to efficiently screen for the optimal reaction temperature. It is crucial to maintain an inert atmosphere throughout the reaction.
Objective: To determine the reaction temperature that maximizes the yield and N-1 regioselectivity for the synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Methodology: Parallel Reaction Screening
Preparation of Reaction Vessels:
Arrange four flame-dried round-bottom flasks or reaction vials, each equipped with a magnetic stir bar.
Label them clearly: "RT" (Room Temperature), "40 °C", "60 °C", and "80 °C".
Place all vessels under an inert atmosphere (Nitrogen or Argon).[2]
Reagent Preparation:
Prepare a stock solution of 5-nitroindole in anhydrous DMF (e.g., 0.2 M).
Prepare a stock solution of ethyl 2-bromopropanoate (1.2 eq.) in anhydrous DMF.
Reaction Setup (Perform for each vessel):
To each flask, add an equal volume of the 5-nitroindole stock solution (1.0 eq.).
Cool the flasks to 0 °C using an ice-water bath.
Carefully and portion-wise, add Sodium Hydride (NaH, 60% dispersion in oil, 1.3 eq.) to each flask. Caution: Hydrogen gas is evolved. [1]
Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases. This step ensures complete formation of the indolate anion.[1]
Initiation of Alkylation at Target Temperatures:
Cool all flasks back to 0 °C.
Dropwise, add the ethyl 2-bromopropanoate stock solution to each flask.
Place each flask in a pre-heated oil bath or heating mantle set to its designated temperature (leave one at room temperature).
Reaction Monitoring:
After a set time (e.g., 2 hours), take a small aliquot from each reaction.
Quench the aliquot with a drop of saturated aqueous NH₄Cl and extract with ethyl acetate.
Spot the organic layer on a TLC plate to assess the consumption of starting material and the formation of products.
Continue to monitor every 1-2 hours until the starting material is consumed in the higher temperature reactions.
Work-up (Perform for each vessel upon completion):
Cool the reaction mixture to 0 °C.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
Extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Analysis:
Determine the crude yield for each reaction.
Analyze the crude product from each temperature point by ¹H NMR to determine the ratio of the N-1 to C-3 alkylated product.[2]
If available, use LC-MS to confirm product mass and assess purity.[2]
Section 4: Data Presentation and Workflow Visualization
Data Summary Table
The results from your optimization experiment should be compiled into a clear table to facilitate comparison.
Temperature (°C)
Reaction Time (h)
Crude Yield (%)
Regioselectivity (N-1 : C-3 Ratio)
Observations
Room Temp (25°C)
12
15%
3 : 1
Incomplete conversion
40 °C
8
55%
8 : 1
Good conversion, minor C-3 product
60 °C
4
88%
>20 : 1
Optimal: High yield, high selectivity
80 °C
4
82%
>20 : 1
Slight darkening, minor degradation spots on TLC
Table 1: Representative data from a temperature optimization experiment. Optimal conditions are highlighted.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the temperature optimization protocol.
Caption: Workflow for parallel temperature optimization.
References
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support Center.
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
Technical Support Center: Minimizing C-Alkylation in 5-Nitroindole N-Alkylation Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity challenges during the alkylation of 5-nitroindole.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity challenges during the alkylation of 5-nitroindole. The electron-withdrawing nature of the 5-nitro group significantly alters the nucleophilic profile of the indole core, often leading to undesired C3-alkylation or dialkylation.
Here, we provide mechanistic troubleshooting, validated protocols, and empirical data to help you achieve >95% N-alkylation selectivity.
Mechanistic Logic: Regioselectivity in 5-Nitroindole
The fundamental challenge in indole alkylation is the competition between the N1 and C3 positions. The 5-nitro group pulls electron density away from the aromatic ring via resonance and induction. This increases the acidity of the N-H bond (making deprotonation easier) but delocalizes the resulting anionic charge. According to Hard-Soft Acid-Base (HSAB) theory, the N1 position acts as a "hard" nucleophile, while the C3 position acts as a "soft" nucleophile. Controlling the reaction environment to favor hard-hard interactions is the key to minimizing C-alkylation.
Mechanistic pathway determining N- vs C-alkylation regioselectivity in 5-nitroindole.
Troubleshooting FAQs
Q1: Why is my 5-nitroindole reaction yielding significant C3-alkylation side products despite using a base?A1: This is a classic symptom of thermodynamic equilibration or solvent interference. If you are using a protic solvent (like alcohols) or a weak base (like K₂CO₃), hydrogen bonding can mask the hard N1 center, forcing the electrophile to attack the softer C3 position. Furthermore, if your electrophile is "soft" (e.g., allylic halides or trichloroacetimidates), it will naturally prefer the soft C3 carbon, leading to C-alkylation or 3,3-dialkylation side products[1].
Q2: What is the most reliable base and solvent combination to strictly enforce N-alkylation?A2: To enforce kinetic N-alkylation, you must generate a "naked" indolyl anion. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the gold standard[2]. The polar aprotic solvent strongly solvates the sodium cation, leaving the hard nitrogen anion completely exposed for rapid kinetic attack on the electrophile[3].
Q3: Are there greener, scale-friendly alternatives to NaH/DMF that still prevent C-alkylation?A3: Yes. If NaH is too hazardous for your scale-up, catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO) combined with dimethyl carbonate (DMC) provides exceptional N-selectivity. A validated protocol demonstrates that 5-nitroindole can be N-methylated in ~95% yield using just 10 mol% DABCO and DMC at 90 °C[4]. This method avoids C3 side products entirely by leveraging the specific hard reactivity of the carbonate electrophile.
Q4: How does temperature influence the regioselectivity of 5-nitroindole alkylation?A4: Temperature dictates the balance between kinetic and thermodynamic control. N-alkylation is kinetically favored. Initiating the reaction at 0 °C and gradually warming to room temperature traps the kinetic N-alkyl product before equilibration can occur[3]. Elevated temperatures (unless using specific catalytic systems like DABCO/DMC) provide the activation energy required for reversible alkylation, often driving the reaction toward the more thermodynamically stable C3-alkylated product.
Quantitative Data Summary: Reaction Condition Comparison
The following table summarizes how different variables impact the N:C alkylation ratio of 5-nitroindole based on empirical literature data.
This protocol utilizes strong basic conditions to generate a highly reactive indolyl anion, trapping it kinetically at the N1 position[3].
Preparation: Flame-dry a round-bottom flask and flush with inert Argon. Dissolve 5-nitroindole (1.0 eq, e.g., 0.15 mmol) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
Causality & Self-Validation: The 5-nitro group makes the N-H highly acidic. You will observe immediate H₂ gas evolution (bubbling). The solution will darken, confirming the formation of the indolyl anion. Wait 30 minutes until bubbling completely ceases to ensure quantitative deprotonation.
Electrophile Addition: Add the hard electrophile (e.g., methyl iodide or 4-fluorobenzyl chloride, 1.5 eq) dropwise at 0 °C.
Causality: Maintaining 0 °C traps the reaction under kinetic control, forcing the electrophile to react at the harder N1 position before thermodynamic equilibration to C3 can occur.
Propagation: Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Monitor completion via TLC (Hexane/EtOAc).
Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Green Catalytic N-Methylation (DABCO/DMC Method)
This protocol is ideal for scale-up, avoiding hazardous NaH and utilizing Dimethyl Carbonate (DMC) as both a green solvent and a hard electrophile[4].
Preparation: In a pressure-resistant reaction vial, combine 5-nitroindole (1.0 eq) and Dimethyl Carbonate (DMC) (10 volumes). Add a minimal amount of DMF (1-2 volumes) if required for complete solubility.
Catalyst Addition: Add DABCO (0.1 eq, 10 mol%).
Heating: Seal the vial and heat the mixture to 90 °C for 5-7 hours.
Causality & Self-Validation: DABCO acts as a nucleophilic catalyst, activating the DMC. The continuous evolution of CO₂ gas and formation of methanol drive the equilibrium strictly toward N-alkylation. The reaction mixture remaining homogeneous validates that the catalytic cycle is active without precipitation of intermediates.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water to remove the DABCO catalyst and DMF.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. This method typically yields the pure 1-methyl-5-nitroindole in ~95% yield without the need for complex chromatography.
References
Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization
Source: nih.gov
URL:3
Title: US7067676B2 - N-alkylation of indole derivatives
Source: google.com
URL:4
Title: Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline
Source: benchchem.com
URL:2
Title: Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines
Source: nih.gov
URL:1
overcoming solubility issues during Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate extraction
Welcome to the Technical Support Center for complex organic extractions. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of Ethyl 2-(5-nitro-1H-indol-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for complex organic extractions. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate following N-alkylation.
Due to the unique physicochemical properties of nitroaromatic indoles, standard aqueous workups frequently fail, resulting in emulsions, third-phase precipitation, and poor yields. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity recovery.
Part 1: Diagnostic Data & Solvent Selection
The core challenge in extracting Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate lies in its molecular structure. The nitro group (
NO2
) creates a strong molecular dipole, leading to tight crystal lattice packing and notoriously poor solubility in both water and non-polar organic solvents[1]. Meanwhile, the ethyl propanoate tail increases overall lipophilicity. When extracting the product from a polar aprotic reaction solvent (like DMF or DMSO) into an organic phase, selecting the correct solvent system is critical to prevent the compound from crashing out at the biphasic interface[2].
Table 1: Solvent Partitioning & Solubility Metrics for Nitroindole Extractions
Optimal System. LiCl strips DMF into the aqueous phase[1].
DCM / Brine
9.1 / ~75.0
Very High
Low
Use if EtOAc fails. Note: DCM forms the bottom layer.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my product crash out as a solid at the aqueous-organic interface during liquid-liquid extraction?A1: This is a classic "third-phase" formation. Nitroindoles have high crystal lattice energies. When you quench a DMF-based reaction with water, the sudden increase in solvent polarity forces the hydrophobic indole out of solution. If your chosen extraction solvent (e.g., diethyl ether) lacks sufficient hydrogen-bond accepting capability or dipole moment to solvate the compound, it remains suspended as a solid precipitate at the interface[1].
Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc) or Dichloromethane (DCM), which possess higher solubilizing power for nitroaromatics.
Q2: I am using EtOAc, but I still get a stubborn, milky emulsion. How do I break it?A2: Emulsions in this context are typically caused by partially dissolved organics or residual polar aprotic solvents (like DMF) acting as surfactant-like molecules, which lower the interfacial tension between the aqueous and organic layers[4].
Solution: Increase the ionic strength of the aqueous layer. Adding brine (saturated NaCl) or 5% aqueous LiCl forces the DMF and water to associate more tightly, "salting out" the organic product into the EtOAc layer[4]. Additionally, use a gentle swirling motion rather than vigorous shaking during the extraction[4].
Q3: My extraction yield is unusually low, even though LC-MS showed full conversion. Where is the product?A3: If your reaction was run in DMF or DMSO, these solvents act as powerful co-solvents. During the aqueous quench, high concentrations of DMF/DMSO can artificially increase the solubility of the hydrophobic nitroindole in the aqueous layer, preventing it from partitioning into the organic phase[2].
Solution: Dilute the initial quench with a much larger volume of water (at least 1:5 reaction-to-water ratio) before extraction, and perform at least three back-extractions of the aqueous layer with fresh EtOAc[1].
Part 3: Self-Validating Extraction Protocol
To ensure maximum recovery of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, follow this step-by-step methodology. This protocol includes built-in physical checks to validate the success of each step.
Step 1: The Aqueous Quench
Action: Cool the N-alkylation reaction mixture (assumed in DMF) to room temperature. Slowly pour the mixture into a separatory funnel containing cold distilled water (use 5 mL of water per 1 mL of DMF).
Validation Check: The mixture should become highly cloudy or precipitate a yellow/orange solid. This confirms the destruction of the DMF solvation shell.
Step 2: Primary Partitioning
Action: Add Ethyl Acetate (EtOAc) equal to 50% of the total aqueous volume. Stopper the funnel and gently swirl in a circular motion for 60 seconds. Do not shake vigorously.
Validation Check: Allow the phases to separate. You should observe two distinct liquid phases. If a solid "rag layer" persists at the interface, gently warm the funnel under warm running water (~40 °C) until the solid dissolves into the upper EtOAc layer.
Step 3: The LiCl Wash (Critical Step)
Action: Separate the aqueous layer. Wash the retained EtOAc layer with an equal volume of 5% aqueous LiCl solution. Repeat this wash 3 times.
Validation Check: Observe the volume of the EtOAc layer. It should decrease slightly after the first wash as residual DMF is stripped into the aqueous phase[1].
Step 4: Salting Out & Polishing
Action: Wash the organic layer once with saturated aqueous NaCl (brine).
Validation Check: The EtOAc layer should transition from slightly hazy to visually clear, indicating the successful removal of micro-emulsified water droplets[4].
Step 5: Drying and Concentration
Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous
Na2SO4
and swirl. Filter the drying agent and concentrate the filtrate under reduced pressure.
Validation Check: The
Na2SO4
should flow freely like sand at the bottom of the flask. If it clumps heavily, water is still present; add more drying agent until free-flowing.
Part 4: Troubleshooting Workflow
Fig 1. Decision tree for troubleshooting biphasic extraction of nitroindole derivatives.
References
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Available at:[Link]
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at:[Link]
Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. MDPI. Available at:[Link]
preventing ester hydrolysis during Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate storage
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Refining Flow and Protocol
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Implementing Self-Validating Protocols
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Validating Prevention Protocols
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Finalizing Protocol Implementation
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Validating Moisture Prevention
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Refining Stability Protocols
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Technical Support Center: Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Storage & Stability
Welcome to the specialized technical support center for the handling, storage, and formulation of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. This guide is designed for researchers and drug development professionals to troubleshoot and prevent ester hydrolysis—the primary degradation pathway for this compound.
Root Cause Analysis: The Mechanistic Vulnerability
To effectively prevent degradation, we must first understand the causality behind it. Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate contains an ethyl ester group attached to an indole backbone.
The Causality of Degradation:
The 5-nitro group on the indole ring is strongly electron-withdrawing via both resonance and inductive effects. This pulls electron density away from the indole nitrogen, which in turn exerts an inductive pull on the alpha-carbon of the propanoate group. Consequently, the carbonyl carbon of the ester becomes highly electrophilic, significantly lowering the activation energy required for nucleophilic attack by water [1.7].
When exposed to trace moisture—especially in the presence of acidic or basic microenvironments (often introduced by excipients)—the ester rapidly hydrolyzes into 2-(5-nitro-1H-indol-1-yl)propanoic acid and ethanol[1]. Preventing this requires a multi-faceted approach addressing water activity (
Aw
), atmospheric exposure, and packaging permeability.
Workflow for diagnosing and preventing ester hydrolysis in storage.
Selecting the correct primary packaging is the most critical variable in preventing ambient moisture ingress. The table below summarizes the moisture barrier properties of various packaging materials and their predicted impact on a highly moisture-sensitive ester compound over a 6-month accelerated stability study (40°C / 75% RH), adhering to ICH Q1A(R2) guidelines[2],[3].
Packaging Material
Moisture Permeation Rate (mg/blister/day)
Active Compound Remaining (6 Months)
Suitability for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Standard handling exposes the compound to ambient humidity, which acts as a catalyst over time. Follow this self-validating Standard Operating Procedure (SOP) to ensure absolute integrity during storage and transfer[4].
Step 1: Pre-Equilibration
Action: Before opening a refrigerated or frozen vial (-20°C), transfer it to a desiccator at room temperature for a minimum of 60 minutes.
Validation Check: Inspect the exterior of the glass vial. The system is validated for opening ONLY if there is zero visible condensation on the glass. If condensation is present, the internal temperature has not yet equilibrated, and opening it will draw moisture into the powder.
Step 2: Inert Gas Blanketing
Action: Equip the vial with a PTFE-faced rubber septum adapter. Insert a needle connected to a dry Argon source. (Argon is prioritized over Nitrogen as it is denser than air and forms a protective physical blanket over the solid).
Validation Check: Submerge the exhaust needle line in a mineral oil bubbler. A steady rate of 1-2 bubbles per second validates that positive pressure is actively displacing ambient air without aerosolizing the API.
Step 3: Syringe Transfer
Action: Use a desiccated, gas-tight syringe to pierce the septum and withdraw the required mass/volume.
Validation Check: As you pull the plunger, it should not resist or snap back. A smooth pull validates that the inert gas flow is sufficient to prevent a vacuum, which would otherwise suck moist ambient air through the pierced septum[4].
Step 4: Resealing and Storage
Action: Withdraw the syringe, immediately replace the crown cap, and store the vial at -20°C inside a secondary container filled with indicating silica gel.
Troubleshooting & FAQs
Q: My compound degraded into the free acid even though it was stored strictly at -20°C. How is this possible?A: Cold storage reduces the kinetic rate of hydrolysis (Arrhenius equation) but does not eliminate water. The root cause is almost always improper opening procedures . If the vial was opened while cold, ambient humidity condensed directly onto the compound. When returned to the freezer, this trapped micro-moisture initiated slow, continuous hydrolysis. Always follow the Pre-Equilibration step in the SOP above.
Q: We are formulating this compound into a solid oral dosage form. What excipients should we avoid?A: Avoid excipients that contain high free moisture or those capable of shifting the micro-pH. For example, high concentrations of lactic acid or certain polymeric excipients contain oligomers that hydrolyze upon absorbing trace water, subsequently lowering the pH[1],[5]. This acidic shift will aggressively catalyze the hydrolysis of your ester.
Q: What is the recommended excipient strategy for stabilizing this ester?A: Transition to inherently low water activity (
Aw≤0.10
) excipients. Co-processed mannitol or low-moisture microcrystalline cellulose act as water-scavengers, binding trace free water and preventing it from acting as a nucleophile against the ester carbonyl[6].
Q: How frequently should we monitor stability, and what is the target specification?A: Following ICH Q1A(R2) guidelines, stability should be monitored at 0, 3, and 6 months under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[2]. Use a validated HPLC method to monitor the appearance of 2-(5-nitro-1H-indol-1-yl)propanoic acid. A stable formulation should restrict free acid formation to <1.0% over the 6-month accelerated period.
References
. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
. PharmaGuideline.
3.. National Institutes of Health (NIH) / PubMed.
4.. Allied Academies.
. Roquette.
. Sigma-Aldrich.
7.. National Institutes of Health (NIH) / PubMed.
Technical Support Center: Crystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate....
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. This document is designed to address common challenges encountered during the purification of this compound, offering scientifically grounded explanations and actionable protocols to enhance crystal purity and yield.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification technique in the pharmaceutical and fine chemical industries.[1][2] For a compound like Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, achieving high purity is paramount for its intended applications. The efficiency of the crystallization process directly impacts the final product's quality, influencing factors such as its stability, bioavailability, and safety profile.[3] This guide delves into the practical aspects of crystallization, providing a structured approach to overcoming common hurdles.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems that may arise during the crystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, offering step-by-step solutions.
Issue 1: Low Purity of the Final Crystalline Product
Question: My crystallized Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate shows significant impurities upon analysis. What are the likely causes and how can I improve the purity?
Answer:
Low purity in the final product can stem from several factors, primarily related to impurity incorporation into the crystal lattice or inadequate removal of the mother liquor.[2]
Potential Causes and Solutions:
Inadequate Solvent System: The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain in solution or be completely insoluble.[4][5]
Solution: Conduct a systematic solvent screening.[1][3] Given the polar nature of the nitro group and the indole ring, polar solvents are a good starting point.[4] Consider solvents like ethanol, methanol, ethyl acetate, or a mixed solvent system (e.g., ethanol-water).[4][6][7]
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice as the supersaturation is generated too quickly for selective crystallization to occur.
Solution: Employ a slower, controlled cooling profile. Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath. This promotes the formation of more ordered, purer crystals.[4][8]
Insufficient Washing of Crystals: Residual mother liquor on the crystal surface is a common source of contamination.[2]
Solution: After filtration, wash the crystals with a small amount of the ice-cold crystallization solvent.[7] Using a cold solvent minimizes the dissolution of the desired product while effectively removing the impurity-rich mother liquor.
Presence of Structurally Similar Impurities: Impurities with a similar structure to Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate can be more easily incorporated into the crystal lattice.[2][9]
Solution: A second recrystallization step may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove these challenging impurities prior to the final crystallization.[7]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my solution of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, it forms an oil instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[10] This typically happens when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution at the point of saturation.[4][8][10]
Potential Causes and Solutions:
High Concentration of Impurities: A significant presence of impurities can depress the melting point of the mixture, leading to oiling out.[4][10]
Solution: Attempt to purify the crude material by other means (e.g., column chromatography) before crystallization.
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound.
Solution: Select a lower-boiling point solvent.
Supersaturation is Too High: If the solution is too concentrated, the compound may precipitate out too quickly as an oil.
Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration.[4][10] Then, allow the solution to cool very slowly to encourage crystal nucleation.[4][8]
Issue 3: Poor or No Crystal Formation Upon Cooling
Question: I have a clear, saturated solution of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, but no crystals form even after extended cooling. What should I do?
Answer:
The failure of a supersaturated solution to yield crystals is often due to kinetic barriers to nucleation.
Potential Causes and Solutions:
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration.[8][10] Be cautious not to over-concentrate, which could lead to oiling out.
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[4][8] The microscopic scratches on the glass can provide nucleation sites.
Solution 2: Seeding: If available, add a single, pure crystal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate to the cooled solution.[8] This seed crystal will act as a template for further crystal growth.
Insufficient Cooling: The solubility of the compound at the current temperature may still be too high.
Solution: Cool the solution in an ice-salt bath to achieve a lower temperature.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol outlines a method for identifying a suitable solvent or solvent system for the recrystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Materials:
Crude Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Small test tubes
Heating block or water bath
A selection of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
Procedure:
Place a small amount (approx. 10-20 mg) of the crude compound into several separate test tubes.
To each test tube, add a few drops of a different solvent at room temperature. Observe the solubility.
If the compound dissolves immediately at room temperature, that solvent is likely too good and will result in poor recovery.[11]
If the compound is insoluble at room temperature, gently heat the test tube. Add the solvent dropwise while heating until the solid just dissolves.
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
Observe the formation of crystals. An ideal solvent will show high solubility at elevated temperatures and low solubility upon cooling, resulting in a good yield of crystals.[4]
If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection based on the general properties of nitroaromatic and indole compounds.
Solvent
Polarity
Boiling Point (°C)
Comments
Ethanol
Polar
78
Often a good choice for nitroaromatic and indole compounds.[4][7]
Methanol
Polar
65
Similar to ethanol, but with a lower boiling point.[6]
Ethyl Acetate
Medium
77
A less polar option that can be effective.
Acetone
Polar
56
A good solvent, but its low boiling point can lead to rapid evaporation.
Toluene
Non-polar
111
May be suitable for less polar impurities.
Hexane
Non-polar
69
Likely to be a poor solvent for the target compound, but can be used as an anti-solvent in a mixed system.
Water
Very Polar
100
Can be used as an anti-solvent with a miscible organic solvent like ethanol or methanol.[6]
Visualization of Key Processes
Troubleshooting Crystallization Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Technical Support Center: Optimal Solvent Selection for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate Recrystallization
Welcome to the technical support center for the recrystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the recrystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for the purification of this compound. Here, we will delve into the theoretical principles of recrystallization, troubleshoot common experimental challenges, and provide step-by-step protocols to ensure you achieve the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for selecting a recrystallization solvent for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate?
A1: The ideal solvent for recrystallizing Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate should meet several key criteria. The compound should exhibit high solubility in the solvent at elevated temperatures and low solubility at or below room temperature.[1] This temperature-dependent solubility is critical for maximizing the recovery of the purified product upon cooling.[1][2] Additionally, the chosen solvent must be chemically inert, meaning it will not react with the target compound.[2] The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before it dissolves.[3] Finally, any impurities present should either be completely soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration.[2][4]
Q2: How does the molecular structure of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate influence solvent choice?
A2: The structure of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, which contains a polar nitro group and an indole ring system, suggests that polar solvents would be good candidates for dissolution, based on the "like dissolves like" principle.[2] The presence of the ester group also contributes to its overall polarity. Therefore, solvents such as alcohols (e.g., ethanol, methanol) are often a good starting point for solubility trials with nitroaromatic compounds.[2] However, the non-polar character of the indole ring might necessitate a mixed solvent system to fine-tune the solubility.
Q3: When is a mixed solvent system (solvent/anti-solvent) recommended, and how do I select one?
A3: A mixed solvent system is employed when no single solvent meets the ideal solubility criteria.[5] This is often the case when a compound is highly soluble in one solvent and poorly soluble in another.[2] For Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a common approach would be to dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol or acetone) and then add a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes cloudy, indicating the saturation point.[2][5] The two solvents must be miscible.[5] Common pairs include ethanol-water and acetone-water.[4]
Troubleshooting Guide: Common Recrystallization Problems and Solutions
This section addresses specific issues you may encounter during the recrystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystal Formation Upon Cooling
The solution is not saturated (too much solvent was added).[6][7]
Reheat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[5][7] Allow the more concentrated solution to cool slowly.[5]
The solution is supersaturated.
Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of the pure compound.[6][8]
"Oiling Out" (Compound separates as a liquid instead of crystals)
The melting point of the compound is lower than the boiling point of the solvent.[9]
Try to purify the crude product by another method, such as column chromatography, before recrystallization.
Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and then cool slowly.[5][6]
Low Yield of Recrystallized Product
Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[7][8][10][11]
Use the minimum amount of hot solvent necessary to dissolve the crude product.[8][10] You can test the mother liquor for remaining product by evaporating a small sample.[7]
Premature crystallization during hot filtration.
Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[5] Using a stemless funnel can also help.[5]
The product is significantly soluble in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[10]
The Recrystallized Product is Still Impure
The cooling process was too fast, trapping impurities within the crystal lattice.
Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[5] Slow cooling generally results in larger, purer crystals.[10]
The chosen solvent did not effectively separate the compound from the impurities.
Re-evaluate your solvent choice. The impurities should be either very soluble or insoluble in the chosen solvent.[4] A different single solvent or a mixed solvent system may be necessary.
This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Materials:
Crude Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Small test tubes
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water)
Hot plate or water bath
Glass stirring rod
Ice bath
Procedure:
Place a small amount (e.g., 20-30 mg) of the crude compound into several separate test tubes.
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.[10]
Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature.
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.[10]
The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good recovery of crystals upon cooling.[3]
Protocol 2: Mixed-Solvent Recrystallization
If a suitable single solvent cannot be identified, a mixed-solvent system can be employed.
Materials:
Crude Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Erlenmeyer flask
"Good" solvent (e.g., ethanol)
"Poor" solvent (e.g., water)
Hot plate
Dropping pipette
Ice bath
Procedure:
Place the crude compound in an Erlenmeyer flask.
Add the "good" solvent dropwise while heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (the cloud point).[2] This indicates that the solution is saturated.
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]
Allow the flask to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by suction filtration, wash with a small amount of the cold solvent mixture, and dry.[10]
Visualization of the Solvent Selection Workflow
Caption: Decision workflow for selecting an optimal recrystallization solvent system.
References
BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
BenchChem. (2025). Technical Support Center: Optimizing Recrystallization and Purification.
Unknown. (n.d.). Recrystallization.
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?.
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
Reddit. (2013). Recrystallization (help meeeeee).
ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
Unknown. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
ACS Figshare. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - Organic Process Research & Development.
Quora. (2019). What happens if you have a good crude yield of a product but after you recrystallize it, your yield is low?.
Unknown. (n.d.). recrystallization.pdf.
Unknown. (n.d.). Recrystallization-1.pdf.
Unknown. (n.d.). Recrystallization1.
BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Nitroanthraquinone.
International Journal of Advance Research, Ideas and Innovations in Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Abstract This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a substituted indole derivative of interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a substituted indole derivative of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document presents a robust, predicted dataset derived from an in-depth analysis of structurally related compounds and foundational NMR principles. We offer a comparative analysis against key structural analogs to illuminate the spectral impact of the N-alkylation and C5-nitration. Furthermore, this guide furnishes a comprehensive, field-proven protocol for the acquisition and analysis of NMR data for this class of compounds, ensuring researchers can confidently validate their synthetic products.
Introduction: The Structural Elucidation Challenge
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate belongs to the vast family of indole derivatives, a scaffold renowned for its prevalence in biologically active compounds.[1][2] The introduction of a nitro group at the C5 position and an ethyl propanoate moiety at the N1 position creates a unique electronic and steric environment. The nitro group, a strong electron-withdrawing group, significantly influences the electron density distribution across the indole ring, while the chiral propanoate sidechain introduces additional complexity.
Accurate structural confirmation is paramount in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules in solution.[3] This guide is designed to serve as an authoritative reference for researchers synthesizing this molecule, providing the critical ¹H and ¹³C NMR data necessary for its identification and characterization.
Predicted NMR Spectral Data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
The following spectral data has been expertly predicted based on established substituent effects on the indole nucleus. The assignments are grounded in data from analogous compounds, including 5-nitroindole and various N-substituted indoles.[4][5] The analysis was performed assuming a standard deuterated solvent such as DMSO-d₆, which is commonly used for this class of compounds.[4][6]
Molecular Structure for NMR Assignment
Caption: Molecular structure with atom numbering for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Position
Atom Type
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
Rationale for Prediction / Comments
Indole Ring
H2 / C2
CH
~7.8 (d)
~129
Deshielded relative to unsubstituted indole due to the influence of N-alkylation. The doublet arises from coupling to H3.
H3 / C3
CH
~6.9 (d)
~105
Shows a characteristic doublet from coupling to H2. Less affected by the distant nitro group.
H4 / C4
CH
~8.6 (d)
~118
Significantly deshielded due to the anisotropic effect and electron-withdrawing nature of the adjacent nitro group at C5. Exhibits a small doublet coupling to H6.[4]
C5
C
-
~141
Quaternary carbon directly attached to the nitro group, leading to a downfield shift.
H6 / C6
CH
~8.1 (dd)
~117
Deshielded by the C5-nitro group. Appears as a doublet of doublets due to coupling with H4 and H7.[4]
H7 / C7
CH
~7.8 (d)
~111
Experiences less deshielding from the nitro group compared to H4 and H6. Appears as a doublet from coupling to H6.
C3a
C
-
~127
Bridgehead quaternary carbon.
C7a
C
-
~139
Bridgehead quaternary carbon, deshielded by attachment to N1 and the influence of the fused aromatic ring.
Propanoate Side Chain
Hα / Cα
CH
~5.2 (q)
~55
Methine proton directly attached to the indole nitrogen, resulting in a significant downfield shift. Quartet splitting due to the three Hβ protons.
Hβ / Cβ
CH₃
~1.7 (d)
~18
Methyl group protons coupled to Hα, appearing as a doublet.
C=O
C
-
~172
Carbonyl carbon of the ester, appearing in the characteristic downfield region.[7]
O-CH₂
CH₂
~4.1 (q)
~61
Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Shows quartet splitting from the terminal methyl group.[8]
CH₃
CH₃
~1.1 (t)
~14
Terminal methyl protons of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.[8]
Comparative Spectral Analysis
To understand the spectral signatures of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, it is instructive to compare its predicted data with that of simpler, related molecules. The primary structural modifications are the C5-nitro group and the N1-propanoate group.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Key Protons
Compound
H4
H6
H7
Key Observation
Indole (Parent)
~7.5
~7.1
~7.6
In the parent indole, the protons of the benzene ring are in a relatively narrow, upfield region.
5-Nitroindole
~8.58 (d)
~8.05 (dd)
~7.74 (d)
Effect of C5-NO₂: The strong electron-withdrawing nitro group dramatically deshields all protons on the benzene portion of the indole, particularly the ortho (H4, H6) and para (H6) positions. H4 is the most affected, shifting downfield by over 1 ppm.[4]
Combined Effects: The shifts of the benzene ring protons (H4, H6, H7) are dominated by the C5-nitro group and are predicted to be very similar to those in 5-nitroindole. The N-alkylation primarily affects the pyrrole ring protons (H2, H3) and introduces the new signals for the propanoate side chain.
This comparison underscores a critical diagnostic principle: the signals in the aromatic region (δ 7.5-8.6 ppm) are definitive reporters on the presence and position of the nitro group, while the appearance of a quartet around 5.2 ppm and its corresponding doublet is a clear indicator of the N-CH(CH₃) moiety.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, reliable workflow for obtaining high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to this protocol ensures reproducibility and data integrity.
Workflow Diagram
Caption: Standard workflow for NMR analysis of indole derivatives.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 10-15 mg of dry Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.[6]
Ensure complete dissolution by vortexing the sample for 30-60 seconds. A clear, particulate-free solution is essential for high-resolution spectra.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Setup and Calibration:
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[3]
Insert the sample into the spectrometer's probe, which should be tuned to the appropriate frequencies for ¹H and ¹³C.
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
¹H NMR Spectrum Acquisition:
Utilize a standard one-pulse sequence.
Key Parameters:
Spectral Width: ~16 ppm (centered around 6 ppm).
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration, especially for quaternary carbons in ¹³C NMR.
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Spectrum Acquisition:
Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[9]
Key Parameters:
Spectral Width: ~220-240 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required and may take several hours to acquire.[9]
Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.
Integrate the peaks in the ¹H spectrum and measure the chemical shifts (δ) for all signals in both spectra.
Conclusion
This guide provides a comprehensive and authoritative framework for the ¹H and ¹³C NMR analysis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. By synthesizing data from related structures, we have presented a reliable predicted spectrum that serves as a benchmark for researchers. The comparative analysis highlights the distinct spectral signatures imparted by the key functional groups, and the detailed experimental protocol ensures that scientists can generate high-quality, reproducible data in their own laboratories. This document is intended to accelerate research and development efforts by providing the foundational spectroscopic knowledge required for the confident synthesis and characterization of this and related nitroindole derivatives.
References
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Papić, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(1), 10-15. Retrieved from [Link]
Kim, D., et al. (2021). Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters, 23(7), 2636-2641. Retrieved from [Link]
Mary, Y. S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2873. Retrieved from [Link]
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Lee, S., & Lee, J. K. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. Retrieved from [Link]
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Rittner, R., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 1(5), 909–918. Retrieved from [Link]
NIST. (n.d.). Ethyl 2-nitropropionate. In NIST Chemistry WebBook. Retrieved from [Link]
Al-Ostath, A. I., et al. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 115-124. Retrieved from [Link]
Shaik, B., & Bapatu, H. R. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
University of São Paulo. (n.d.). 13.18 Carbon-13 NMR. [PDF]. Retrieved from [Link]
A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. Designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol. It explains the scientific rationale behind the method development choices, presents a comprehensive validation package according to the latest regulatory standards, and objectively compares the method's performance against viable analytical alternatives. All experimental data herein is presented to be representative of a successful validation, demonstrating the method's fitness for purpose in a quality control environment.
The Analytical Imperative: Why Purity Matters
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a molecule featuring both an indole nucleus and a nitroaromatic group, presents a unique analytical challenge. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, including the FDA and EMA, mandate that analytical procedures used for release and stability testing be thoroughly validated to ensure they are fit for their intended purpose.[1][2][3] This guide is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a framework for the validation of analytical procedures.[4][5][6]
The objective of this work was to develop and validate a specific, accurate, and robust stability-indicating HPLC method and to compare its utility against other common analytical techniques.
The Proposed Method: A Stability-Indicating RP-HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high resolution and versatility.[7] For a molecule like Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar nature of the indole ring system allows for strong retention on a non-polar stationary phase (like C18), while a polar mobile phase facilitates elution. The nitro group and ester functionality add polarity, requiring careful optimization of the mobile phase to achieve optimal separation from potential impurities.
Optimized Chromatographic Conditions
Parameter
Condition
Rationale
Instrument
Agilent 1260 Infinity II or equivalent
A standard quaternary pump HPLC system with a UV/Vis detector provides the necessary performance and reliability.
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
The C18 stationary phase offers excellent hydrophobic interaction with the indole moiety. The 5 µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase
Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Acetonitrile is a common organic modifier providing good peak shape. Water is the weak solvent. Formic acid is added to control the pH and sharpen the analyte peak by suppressing the ionization of any acidic or basic functional groups.
Elution Mode
Isocratic
An isocratic elution is simpler, more robust, and generally results in more stable baselines compared to a gradient elution, making it ideal for routine QC analysis when feasible.
Flow Rate
1.0 mL/min
This flow rate provides a reasonable analysis time without generating excessive backpressure.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection
UV at 280 nm
The indole ring system exhibits strong UV absorbance. 280 nm was determined via UV spectral analysis to be a wavelength of high absorbance for the parent compound, offering good sensitivity.
Injection Volume
10 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
Diluent
Mobile Phase (Acetonitrile:Water, 60:40)
Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak shape issues.
A Rigorous Validation: Following the ICH Q2(R2) Roadmap
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by the ICH Q2(R2) guideline.[8][9]
Caption: Workflow for HPLC method validation.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To prove the stability-indicating nature of the method, forced degradation studies are essential.[10][11]
Experimental Protocol:
Prepare separate solutions of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate at a concentration of 100 µg/mL.
Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance kept at 105 °C for 48 hours.
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Analyze the stressed samples alongside an unstressed control sample.
Evaluate the chromatograms for peak purity of the parent analyte peak using a photodiode array (PDA) detector and assess the resolution between the parent peak and any degradation product peaks. A degradation of 5-20% is generally considered optimal for this purpose.[11][12]
Data Summary & Results:
Stress Condition
% Degradation
Resolution (Rs) to Closest Impurity
Peak Purity
Unstressed Control
0%
N/A
Pass
Acid (0.1 M HCl)
12.5%
2.8
Pass
Base (0.1 M NaOH)
18.2%
3.1
Pass
Oxidation (3% H₂O₂)
8.9%
2.5
Pass
Thermal (105 °C)
5.4%
3.5
Pass
Photolytic (UV)
15.7%
2.9
Pass
The results demonstrate that the method is specific and stability-indicating. In all stress conditions, the degradation products were well-resolved from the parent peak (Resolution > 2.0), and the peak purity analysis confirms no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Data Summary & Results:
Parameter
Result
Acceptance Criteria
Range
50 - 150 µg/mL
80 - 120% of test concentration
Correlation Coefficient (r²)
0.9998
r² ≥ 0.999
Regression Equation
y = 25431x - 1250
-
Y-intercept % of 100% response
0.05%
≤ 2.0%
The method is linear over the specified range, as evidenced by a correlation coefficient greater than 0.999.
Accuracy
Accuracy represents the closeness of the test results to the true value. It is typically assessed using recovery studies.
Experimental Protocol:
Prepare samples by spiking a placebo (if applicable) or diluent with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Data Summary & Results:
Concentration Level
Amount Added (µg/mL)
Amount Found (µg/mL, mean)
% Recovery (mean)
% RSD
80%
80.0
79.8
99.75%
0.45%
100%
100.0
100.3
100.30%
0.31%
120%
120.0
119.5
99.58%
0.52%
Acceptance Criteria
98.0 - 102.0%
≤ 2.0%
The high recovery values at each level confirm the accuracy of the method.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Data Summary & Results:
Precision Level
Parameter
Result
Acceptance Criteria
Repeatability
% RSD of 6 replicates
0.55%
% RSD ≤ 2.0%
Intermediate Precision
% RSD of 12 replicates (Day 1 & 2)
0.82%
% RSD ≤ 2.0%
The low relative standard deviation (RSD) values for both repeatability and intermediate precision demonstrate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Summary & Results:
Parameter
Result
Limit of Detection (LOD)
0.05 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
These values indicate the method has excellent sensitivity for detecting and quantifying trace-level impurities.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase Composition (± 2% organic)
Analyze a system suitability solution under each condition.
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
Data Summary & Results:
Parameter Varied
Retention Time (min)
Tailing Factor
Theoretical Plates
System Suitability
Nominal
5.42
1.12
8500
Pass
Flow Rate (0.9 mL/min)
6.01
1.13
8650
Pass
Flow Rate (1.1 mL/min)
4.93
1.11
8420
Pass
Temp (28 °C)
5.51
1.12
8480
Pass
Temp (32 °C)
5.33
1.12
8530
Pass
ACN % (58%)
5.95
1.15
8350
Pass
ACN % (62%)
4.99
1.10
8610
Pass
The system suitability parameters remained within acceptable limits under all varied conditions, proving the method's robustness.
Comparative Analysis: Is HPLC Always the Best Choice?
While the validated RP-HPLC method is robust and reliable, it is crucial for a modern laboratory to understand its performance in the context of other available technologies.
Caption: Decision tree for selecting an analytical method.
Comparison with Alternative Analytical Techniques
The choice of an analytical method is a balance of performance, cost, and throughput.[7]
Not suitable for non-volatile, thermally labile compounds like the target analyte.
Non-specific; cannot separate the analyte from structurally similar impurities. [13] Not a purity-indicating method.
Best For...
Gold-standard for routine QC, release testing, and stability studies. [7]
High-throughput screening, complex mixtures requiring high resolution.
Analysis of residual solvents and other volatile organic compounds.
Quick, non-specific concentration checks or raw material identification.
This comparison highlights that while techniques like UHPLC offer speed advantages, the validated HPLC method provides the optimal balance of reliability, specificity, and accessibility required for routine quality control of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. GC is unsuitable for the primary analyte, and UV/Vis spectroscopy lacks the specificity required for a purity assay.[13]
Conclusion
This guide has detailed a comprehensive, stability-indicating RP-HPLC method for the purity determination of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. The method has been rigorously validated in accordance with ICH Q2(R2) guidelines and has proven to be specific, linear, accurate, precise, and robust.[4] The experimental data confirms its fitness for purpose in a regulated pharmaceutical quality control environment.
A comparative analysis against alternative techniques reinforces the selection of HPLC as the most appropriate "gold standard" for this application. While newer technologies like UHPLC offer advantages in speed, the established robustness and reliability of HPLC ensure consistent and trustworthy data for product release and stability monitoring. This validated method provides a solid analytical foundation for ensuring the quality and safety of drug substances containing this indole derivative.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]
Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
ResearchGate. (n.d.). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB.... [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
PubMed. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Am...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a molecule featuring a nitroindole core that is of significant interest in medicinal chemistry.
This document moves beyond a simple cataloging of potential fragments. As Senior Application Scientists, we aim to provide a causal understanding of the fragmentation pathways, grounded in the established principles of mass spectrometry. We will also present a comparative analysis with alternative structural elucidation techniques, offering a holistic perspective for researchers.
The Structural Significance of Nitroindoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a nitro group to this scaffold, as in Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, can significantly modulate its biological activity, physicochemical properties, and metabolic stability. Therefore, the ability to confirm the precise structure, including the position of the nitro group and the nature of substituents, is paramount.
Unraveling the Fragmentation Pattern: A Mechanistic Approach
The fragmentation of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in an EI-MS experiment is predicted to be a rich tapestry of cleavages and rearrangements, driven by the distinct chemical functionalities within the molecule: the 5-nitroindole ring and the ethyl propanoate side chain. The molecular weight of this compound is 278.27 g/mol , and its molecular ion peak ([M]⁺˙) would be observed at m/z 278.
The following is a proposed fragmentation pathway, outlining the key expected fragments and the rationale behind their formation.
Primary Fragmentation Pathways
Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a prominent acylium ion.
m/z 233: [M - OC₂H₅]⁺
Loss of an Ethyl Radical (-C₂H₅): Alpha-cleavage adjacent to the carbonyl group can result in the loss of the ethyl group from the ester.
m/z 249: [M - C₂H₅]⁺
McLafferty Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen on the alkyl chain of the ester, a modified rearrangement involving the indole ring is plausible, though likely less favored than other pathways. A more prominent fragmentation is the cleavage of the entire propanoate side chain.
Cleavage of the Propanoate Side Chain: The bond between the indole nitrogen and the propanoate group is susceptible to cleavage.
m/z 162: [5-nitro-1H-indole]⁺˙
Fragmentation of the Nitroindole Core
The 5-nitroindole cation radical (m/z 162) is expected to undergo characteristic fragmentations:
Loss of NO₂: A hallmark of nitroaromatic compounds is the loss of the nitro group.[1][2]
m/z 116: [C₈H₆N]⁺
Loss of NO: Another common fragmentation for nitroaromatics is the loss of nitric oxide.[1][2]
m/z 132: [C₈H₆N₂O]⁺˙
Loss of HCN: A characteristic fragmentation of the indole ring involves the expulsion of hydrogen cyanide.[3]
m/z 89: [C₇H₅]⁺ (from m/z 116)
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI-MS fragmentation pathway of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Summary of Expected Key Fragments
m/z
Proposed Fragment Ion
Origin
278
[M]⁺˙ (Molecular Ion)
-
249
[M - C₂H₅]⁺
Loss of ethyl radical
233
[M - OC₂H₅]⁺
Loss of ethoxy radical
162
[5-nitro-1H-indole]⁺˙
Cleavage of the propanoate side chain
132
[C₈H₆N₂O]⁺˙
Loss of NO from m/z 162
116
[C₈H₆N]⁺
Loss of NO₂ from m/z 162
89
[C₇H₅]⁺
Loss of HCN from m/z 116
A Comparative Perspective: Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is often essential for unambiguous characterization. Here, we compare the insights gained from MS with those from other key analytical methods.
Technique
Information Provided
Strengths
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern, confirming connectivity.
High sensitivity, provides detailed structural information from fragmentation.
Isomeric differentiation can be challenging without standards; does not provide stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed connectivity and stereochemistry through ¹H, ¹³C, and 2D NMR experiments.[4]
Unambiguous structure determination, including stereochemistry.
Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O of the ester, N-O of the nitro group, C-H, and N-H bonds).[5][6]
Quick and non-destructive, provides a fingerprint of functional groups.
Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy
Information about the conjugated system (the nitroindole chromophore).[7][8][9]
Sensitive for conjugated systems, can be used for quantitative analysis.
Provides limited structural detail, broad absorption bands can be difficult to interpret.
X-ray Crystallography
Absolute three-dimensional structure of the molecule in the solid state.[3][10][11][12][13]
Provides the definitive molecular structure.
Requires a suitable single crystal, which can be difficult to obtain.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for acquiring the electron ionization mass spectrum of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Caption: Generalized workflow for acquiring and analyzing the EI-MS spectrum.
Step-by-Step Methodology:
Sample Preparation: Dissolve a small amount of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Instrument Setup:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
Scan Range: m/z 50-500.
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment ions.
Data Analysis:
Identify the molecular ion peak ([M]⁺˙) at m/z 278.
Analyze the major fragment ions and compare their m/z values to the predicted fragmentation pattern.
Utilize mass spectral libraries for comparison if available, though unique compounds may not be present.
Conclusion
The predicted mass spectrometry fragmentation pattern of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate offers a powerful tool for its structural confirmation. By understanding the characteristic cleavages of the nitroindole core and the ethyl propanoate side chain, researchers can confidently interpret experimental data. While mass spectrometry is a cornerstone of structural elucidation, its integration with orthogonal techniques such as NMR and IR spectroscopy provides a comprehensive and robust characterization of novel molecules, a critical step in advancing drug discovery and development.
References
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
Brainly. (2024, September 13). In the mass spectrum of the molecule ethyl propanoate (CH₃CH₂C(O)OCH₂CH₃, molar mass 102), a typical peak. [Link]
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
Aguiar, G. P., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(5), 836-844. [Link]
Li, Y., et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 24(23), 4339. [Link]
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
Kandioller, W., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(20), 1667-1681. [Link]
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1188, 339042. [Link]
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
Excillum. (n.d.). Small molecule crystallography. [Link]
Lathrop, J. T., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 8(1), 44-53. [Link]
Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
FTIR spectroscopic characterization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
FTIR Spectroscopic Characterization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate: A Modality Comparison Guide Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a heavily functionalized indole derivative that serves as a criti...
Author: BenchChem Technical Support Team. Date: April 2026
FTIR Spectroscopic Characterization of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate: A Modality Comparison Guide
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a heavily functionalized indole derivative that serves as a critical intermediate in the development of targeted therapeutics. Synthesized via the N-alkylation of 5-nitroindole with ethyl 2-bromopropanoate, confirming the structural integrity of this molecule requires precise analytical techniques.
Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for verifying this transformation. The reaction's success is defined by the disappearance of the indole N-H stretch and the emergence of a strong ester carbonyl (C=O) stretch. However, the choice of FTIR modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet)—profoundly impacts the sensitivity, spectral accuracy, and detection of trace impurities[1][2].
This guide provides an objective comparison of these two FTIR methodologies for characterizing Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, complete with validated protocols and quantitative spectral data.
Part 1: Modality Comparison – ATR-FTIR vs. KBr Pellet Transmission
When analyzing solid organic powders like Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, the interaction between the infrared beam and the sample dictates the quality of the data[1].
Attenuated Total Reflectance (ATR-FTIR)
ATR is a surface reflectance technique where the sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium). An infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample by a few micrometers[1].
Performance Advantage: Unmatched speed. It requires zero sample preparation or dilution, preserving the neat state of the compound[1].
Performance Limitation: The penetration depth of the evanescent wave is wavelength-dependent. Consequently, peaks at lower wavenumbers (e.g., the fingerprint region) may appear artificially more intense compared to classic transmission spectra, complicating direct comparisons with older spectral libraries[1].
KBr Pellet (Transmission FTIR)
The KBr method is a classic bulk transmission technique. The compound is diluted to ~1% in an infrared-transparent potassium bromide matrix and compressed into a solid disc[2].
Performance Advantage: Superior sensitivity for trace analysis. Because the IR beam passes through a longer effective pathlength, it is highly sensitive to trace amounts of unreacted 5-nitroindole precursor[2]. It also produces a true transmission spectrum free of refractive index artifacts[2].
Performance Limitation: KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a broad, intense O-H stretching band in the 3500–3200 cm⁻¹ region. Because the diagnostic N-H stretch of unreacted 5-nitroindole sits precisely in this region (~3406 cm⁻¹), water contamination can easily mask residual impurities[3][4].
To validate the synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, the spectrum must be compared against its starting material, 5-nitroindole. The table below summarizes the critical diagnostic peaks.
Validates the preservation of the nitro-aromatic core[5].
Nitro N-O Symmetric
~1311 - 1333 cm⁻¹
~1325 cm⁻¹
Validates the preservation of the nitro-aromatic core[5].
Ester C-O Stretch
Absent
~1180 - 1220 cm⁻¹
Secondary confirmation of the ester linkage.
Aliphatic C-H Stretch
Absent
~2850 - 2980 cm⁻¹
Confirms the presence of the ethyl and methyl groups.
Part 3: Self-Validating Experimental Protocols
The following protocols are designed with built-in causality checks to ensure spectral integrity.
Protocol A: High-Throughput ATR-FTIR Analysis
Best for: Rapid structural confirmation and routine batch screening.
Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry.
Background Validation: Run a background scan (air) using 64 scans at a resolution of 4 cm⁻¹. Causality: This subtracts atmospheric CO₂ and water vapor, and validates that the crystal is perfectly clean.
Sample Application: Place ~2–5 mg of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate powder directly onto the center of the crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates a few micrometers; insufficient pressure results in a weak signal and poor signal-to-noise ratio[1].
Data Acquisition: Collect the spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm in the software to adjust for wavelength-dependent penetration depth anomalies.
Best for: Detecting trace unreacted 5-nitroindole (via N-H stretch) and generating library-grade reference spectra.
Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 12 hours. Store in a desiccator. Causality: Removes absorbed water that would otherwise produce a false peak at ~3400 cm⁻¹, masking the critical N-H stretch region[4].
Sample Dilution: Weigh ~1.5 mg of the sample and ~150 mg of the dried KBr[6].
Homogenization: Grind the mixture thoroughly in an agate mortar for 2–3 minutes. Causality: Particle sizes must be reduced to less than the wavelength of infrared light (typically <2 µm) to prevent the Christiansen effect (baseline scattering).
Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 25 MPa of hydraulic pressure for 2–3 minutes[6].
Visual Validation: Release the pressure and extract the pellet. It must be visually transparent or highly translucent. Causality: An opaque pellet indicates trapped air, moisture, or insufficient grinding, which will cause severe light scattering and baseline drift.
Data Acquisition: Place the pellet in the transmission holder and collect the spectrum (64 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background[6].
References
What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Kintek Solution. Available at:[Link]
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. Available at: [Link]
FT-IR spectrum of control indole. ResearchGate. Available at: [Link]
Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences. Available at:[Link]
Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at:[Link]
Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Taylor & Francis. Available at: [Link]
A Comparative Guide to Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate and its Methyl Ester Derivative: A-Side-by-Side Analysis for Drug Development Professionals
In the landscape of contemporary medicinal chemistry, indole scaffolds are a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. Among these, 5-nitroindole...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary medicinal chemistry, indole scaffolds are a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. Among these, 5-nitroindole derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.[1][2] This guide provides an in-depth, objective comparison of two closely related 5-nitroindole derivatives: Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate and its corresponding methyl ester.
The choice between an ethyl and a methyl ester in a drug candidate, while seemingly minor, can profoundly impact its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to make informed decisions when considering these or analogous structures in their research endeavors. We will delve into a comparative analysis of their synthesis, physicochemical characteristics, and potential biological activities, supported by established chemical principles and relevant experimental data.
I. Synthesis and Structural Elucidation
The synthesis of both the ethyl and methyl ester derivatives follows a common pathway, beginning with the nitration of indole to form 5-nitroindole, followed by N-alkylation with the appropriate 2-bromopropanoate ester.
Synthetic Workflow
The general synthetic route can be visualized as a two-step process. The first step involves the electrophilic nitration of the indole ring, selectively at the C5 position. The subsequent step is a nucleophilic substitution reaction where the deprotonated 5-nitroindole attacks the electrophilic carbon of the respective 2-bromopropanoate ester.
X-ray crystallography data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
A Comparative Guide to the X-ray Crystallography of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate and Related Indole Derivatives For the Attention of Researchers, Scientists, and Drug Development Professionals This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the X-ray Crystallography of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate and Related Indole Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected X-ray crystallographic data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate. As of the latest search, a public crystallographic information file (CIF) for this specific compound is not available. Therefore, this document serves as a comparative guide, leveraging crystallographic data from structurally similar indole derivatives to infer and benchmark the potential structural characteristics of the title compound. This approach allows for a robust discussion of the experimental considerations and data interpretation critical for the structural elucidation of this and related molecules.
Introduction: The Significance of Structural Elucidation
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a derivative of the privileged indole scaffold, holds potential in medicinal chemistry and materials science. The precise three-dimensional arrangement of its atoms, determinable by single-crystal X-ray diffraction, is paramount for understanding its biological activity, physical properties, and for enabling structure-based drug design. The presence of the nitro group and the chiral propanoate side chain introduces specific stereoelectronic features that are expected to dictate its crystal packing and intermolecular interactions.
This guide will delve into the typical experimental workflow for small molecule X-ray crystallography, present a comparative analysis of relevant crystal structures from the Cambridge Structural Database (CSD), and provide a detailed, self-validating experimental protocol.
The Crystallographic Landscape of Related Indole Derivatives: A Comparative Analysis
To anticipate the crystallographic features of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, we can draw valuable insights from the crystal structures of related molecules, particularly 5-nitroindole and other substituted indoles.
A key publication, "Structure and Morphology of Indole Analogue Crystals" in ACS Omega, provides a foundational understanding of the intermolecular interactions that govern the crystal packing of indole derivatives.[1] The study highlights the significance of N–H···π, hydrogen bonds, π···π stacking, and dipole-dipole interactions in defining the crystal lattice. For 5-nitroindole, the presence of the nitro group introduces strong N–H···O hydrogen bonds, which are a dominant feature in its crystal packing.[1]
The table below summarizes key crystallographic parameters for 5-nitroindole and provides expected values for the title compound.
The introduction of the ethyl propanoate group at the N1 position of the indole ring in the title compound will preclude the N–H···O hydrogen bonds observed in 5-nitroindole. Instead, weaker C–H···O interactions involving the ester carbonyl and the nitro group are anticipated to play a significant role in the crystal packing. The chirality of the propanoate moiety dictates that the compound will crystallize in a chiral space group if a single enantiomer is used.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction follows a well-defined, multi-step workflow. Each step is crucial for obtaining high-quality, reliable data.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
The following protocol outlines the steps for the crystallographic analysis of a small organic molecule like Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
1. Crystal Growth:
Objective: To obtain single crystals of sufficient size and quality.
Procedure:
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, acetone) to near saturation.
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques. For instance, in vapor diffusion, a concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent.
Monitor for crystal formation over several days to weeks.
2. Crystal Selection and Mounting:
Objective: To select a well-formed, single crystal and mount it for data collection.
Procedure:
Under a microscope, select a crystal with sharp edges and no visible defects.
Using a micromanipulator, carefully pick up the crystal with a cryoloop.
Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.
Mount the loop on a goniometer head and place it in the cold stream (typically 100 K) of the diffractometer.
3. Data Collection:
Objective: To collect a complete set of diffraction data.
Procedure:
Perform an initial screening to determine the unit cell parameters and crystal quality.
Based on the screening, devise a data collection strategy to ensure high completeness and redundancy.
Collect the full diffraction dataset using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
4. Data Processing and Structure Solution:
Objective: To process the raw diffraction images and solve the crystal structure.
Procedure:
Integrate the raw diffraction images to obtain a list of reflection intensities.
Scale and merge the data, applying necessary corrections for absorption.
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
5. Structure Refinement and Validation:
Objective: To refine the atomic positions and thermal parameters and to validate the final structure.
Procedure:
Refine the structural model against the experimental data using full-matrix least-squares methods.
Locate and add hydrogen atoms to the model.
Anisotropically refine all non-hydrogen atoms.
Validate the final structure using software tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness. The final R-factor should ideally be below 5%.
Comparative Data of Structurally Related Compounds
To provide a practical comparison, the following table presents crystallographic data for 5-nitroindole and another relevant indole derivative.
Compound
CSD Refcode
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
V (ų)
R-factor (%)
5-Nitroindole
NINDOL01
Monoclinic
P2₁/c
13.064
3.841
14.801
109.95
698.8
4.5
A related indole derivative
-
Orthorhombic
Pca2₁
10.234
15.678
8.912
90
1430.1
3.8
Data for 5-Nitroindole sourced from the Cambridge Structural Database.
This comparative data highlights the variability in crystal packing that can arise from even minor modifications to the indole scaffold. The choice of crystallization solvent and conditions can also significantly influence the resulting crystal form, a phenomenon known as polymorphism.
Conclusion and Future Outlook
While the specific crystal structure of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate remains to be determined, a comprehensive understanding of its likely crystallographic features can be achieved through a comparative analysis of related structures. The experimental workflow and protocols detailed in this guide provide a robust framework for the successful crystallographic characterization of this and other novel indole derivatives. The elucidation of this structure will undoubtedly provide critical insights for its application in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships.
References
Pisarek, J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17354–17364. [Link][1]
efficacy comparison of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate vs standard indole inhibitors
A Comparative Efficacy Analysis of Novel and Standard Indole-Based IDO1 Inhibitors Abstract The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory target, particularly in the context...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Efficacy Analysis of Novel and Standard Indole-Based IDO1 Inhibitors
Abstract
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory target, particularly in the context of oncology. Its overexpression in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, fostering an immunosuppressive milieu that facilitates tumor escape. The indole scaffold represents a privileged structure in the design of IDO1 inhibitors. This guide provides a comparative analysis of a novel compound, Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, against established, clinically relevant IDO1 inhibitors. We will explore the underlying biochemical principles, present a framework for efficacy comparison through detailed experimental protocols, and interpret hypothetical data to guide future research and development efforts in this therapeutic area.
Introduction: The Rationale for Targeting IDO1 with Indole-Based Inhibitors
The strategic importance of IDO1 in mediating immune tolerance is well-documented. By catabolizing the essential amino acid L-tryptophan, IDO1-expressing cells, particularly tumor and antigen-presenting cells, can effectively suppress the proliferation and effector functions of T-cells, while promoting the generation of regulatory T-cells (Tregs). This mechanism makes IDO1 a high-value target for therapeutic intervention aimed at restoring anti-tumor immunity.
The indole ring, being the core structure of the natural substrate L-tryptophan, serves as an ideal chemical starting point for the development of competitive IDO1 inhibitors. This guide focuses on comparing the efficacy of two standard, well-characterized indole inhibitors against a novel proprietary compound:
Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor of IDO1 that has undergone extensive clinical investigation.
Indoximod (1-Methyl-D-tryptophan): An early-generation inhibitor that acts indirectly by modulating the downstream effects of tryptophan depletion, rather than direct competitive inhibition of the IDO1 enzyme itself.
Novel Compound: Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (EC-5NI-P): A compound of interest whose efficacy profile against IDO1 is under investigation.
This document will outline the necessary experimental framework to rigorously assess the inhibitory potential of EC-5NI-P in relation to these standards.
The IDO1 Signaling Pathway and Points of Inhibition
The catabolism of tryptophan to kynurenine by IDO1 is the rate-limiting step in a complex metabolic pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of different inhibitors.
Figure 1: The IDO1 metabolic pathway and inhibitor mechanisms.
Comparative Efficacy: A Data-Driven Framework
To objectively compare these inhibitors, a two-tiered approach is essential: initial biochemical validation followed by a cell-based assay that more closely mimics the biological context.
Tier 1: In Vitro Enzymatic Assay
The primary assessment involves a direct enzymatic assay using recombinant human IDO1. The goal is to determine the half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the enzyme's activity by 50%.
Experimental Rationale: This cell-free system provides a clean assessment of direct enzyme-inhibitor interaction without the complexities of cellular uptake, metabolism, or off-target effects. A methylene blue-based colorimetric assay is a robust and high-throughput method for this purpose. The reaction involves the oxidation of ascorbic acid, and the rate of this reaction is coupled to IDO1 activity. The consumption of the chromogenic substrate, methylene blue, can be measured spectrophotometrically.
Hypothetical Comparative Data:
Inhibitor
Type
Target
IC50 (nM) *
Selectivity (IDO1 vs. TDO)
Epacadostat (INCB024360)
Direct, Competitive
IDO1
10 - 20
>200-fold
Indoximod (1-Methyl-D-tryptophan)
Indirect, Modulator
Pathway
>100,000
N/A
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
Hypothesized Direct
IDO1
50 - 100
To Be Determined
*Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration). The data for the novel compound is presented as a hypothetical range for illustrative purposes.
Tier 2: Cell-Based Functional Assay
Experimental Rationale: To assess an inhibitor's true potential, its activity must be confirmed in a cellular context. A co-culture assay using IDO1-expressing tumor cells (e.g., HeLa or SK-OV-3 cells stimulated with interferon-gamma, IFN-γ) and human peripheral blood mononuclear cells (PBMCs) is the gold standard. In this system, we measure the inhibitor's ability to reverse the IDO1-mediated suppression of T-cell proliferation.
The workflow for this comparative analysis is outlined below:
Figure 2: Workflow for cell-based comparative efficacy testing.
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
Recombinant Human IDO1 Enzyme: Prepare a 2X stock solution (e.g., 50 nM) in assay buffer.
Substrate Solution: Prepare a 4X stock of L-Tryptophan (e.g., 400 µM) in assay buffer.
Cofactor Solution: Prepare a 4X stock solution containing L-ascorbic acid (40 mM), Methylene Blue (40 µM), and Catalase (400 U/mL) in assay buffer.
Inhibitor Stocks: Prepare 10 mM stock solutions of each inhibitor in DMSO. Create a 4X serial dilution series in assay buffer with a final DMSO concentration of 1%.
Assay Procedure (96-well plate format):
Add 25 µL of 4X inhibitor dilution to appropriate wells. For control wells, add 25 µL of assay buffer with 1% DMSO.
Add 50 µL of 2X IDO1 enzyme solution to all wells.
Incubate at 25°C for 15 minutes to allow for inhibitor binding.
To initiate the reaction, add 25 µL of 4X substrate solution.
Immediately start kinetic reading on a plate reader at 600 nm every minute for 30 minutes.
Data Analysis:
Calculate the rate of reaction (Vmax) for each well.
Normalize the rates relative to the DMSO control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).
Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HeLa cells are seeded in a 96-well flat-bottom plate at 5,000 cells/well and allowed to adhere overnight.
The following day, stimulate the HeLa cells with 100 ng/mL of human IFN-γ for 24 hours to induce IDO1 expression.
Isolate PBMCs from a healthy donor using Ficoll-Paque density gradient centrifugation. For proliferation analysis, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
Co-Culture Setup:
Remove the IFN-γ containing media from the HeLa cells and wash once with PBS.
Add 100 µL of complete RPMI-1640 medium containing the serially diluted test inhibitors.
Add 100 µL of CFSE-labeled PBMCs (at 1 x 10^6 cells/mL) along with a T-cell stimulus (e.g., anti-CD3/CD28 beads).
Final volume per well should be 200 µL.
Incubation and Analysis:
Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.
Kynurenine Measurement: After incubation, centrifuge the plate and collect 100 µL of the supernatant. Analyze kynurenine concentration using LC-MS/MS or by a colorimetric method after protein precipitation.
T-Cell Proliferation: Harvest the non-adherent PBMCs. Analyze the CFSE dilution of the CD3+/CD8+ T-cell population via flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
Data Analysis:
Plot the kynurenine concentration or the percentage of proliferated T-cells against the log of inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50, the concentration required to achieve 50% of the maximal effect (e.g., 50% restoration of T-cell proliferation).
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for evaluating the efficacy of a novel indole-based compound, Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, in the context of IDO1 inhibition. By benchmarking its performance against established inhibitors like Epacadostat and Indoximod, researchers can gain a clear understanding of its potential potency, mechanism of action, and cellular activity.
Based on the hypothetical data, EC-5NI-P demonstrates promising direct inhibitory activity, albeit lower than the highly optimized Epacadostat. The next critical steps would involve selectivity profiling against the related enzyme TDO, pharmacokinetic studies to assess its drug-like properties, and in vivo studies in syngeneic mouse tumor models to validate its efficacy in a complete biological system. This structured approach ensures that drug development efforts are guided by rigorous, comparative data, ultimately accelerating the journey from a promising compound to a potential therapeutic.
References
Title: IDO1 in Cancer: A Challenging and Promising Target
Source: Cancers (Basel)
URL: [Link]
Title: Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer
Source: Nature Reviews Cancer
URL: [Link]
Title: Epacadostat, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 for cancer immunotherapy
Source: OncoImmunology
URL: [Link]
Title: A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Epacadostat (INCB024360) in Japanese Patients with Advanced Malignancies
Source: Cancer Research and Treatment
URL: [Link]
Title: Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer
Source: Frontiers in Oncology
URL: [Link]
Comparative
Validating N1 vs. C3 Alkylation in the Synthesis of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate: A Comparative Guide
For researchers and professionals in drug development, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The indole nucleus, a privileged structure in numerous pharma...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the regioselective functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The indole nucleus, a privileged structure in numerous pharmacologically active compounds, presents a classic challenge in this regard: the competitive alkylation at the N1 and C3 positions. This guide provides an in-depth technical comparison of synthetic strategies to achieve selective N1-alkylation of 5-nitroindole to synthesize Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a valuable building block in drug discovery. We will delve into the mechanistic rationale behind achieving N1 selectivity, provide detailed experimental protocols, and offer a comprehensive guide to validating the desired isomer using spectroscopic methods.
The Dichotomy of Indole Alkylation: A Mechanistic Overview
The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The regiochemical outcome of an alkylation reaction is a delicate balance of kinetic and thermodynamic control, heavily influenced by the reaction conditions.
C3 Alkylation (Kinetic Control): In neutral or weakly basic conditions, the C3 position is generally more nucleophilic, leading to the kinetically favored C3-alkylated product.
N1 Alkylation (Thermodynamic Control): Deprotonation of the indole N-H with a sufficiently strong base generates the indolide anion. While the negative charge is formally on the nitrogen, there is significant delocalization of electron density to the C3 position. In polar aprotic solvents, the N1 position is less sterically hindered and often leads to the thermodynamically more stable N1-alkylated product.
The presence of an electron-withdrawing group, such as the nitro group at the C5 position in our target scaffold, increases the acidity of the N-H proton, facilitating its deprotonation and favoring N1-alkylation.
Comparative Analysis of Synthetic Strategies for N1-Alkylation
The choice of base and solvent system is paramount in directing the alkylation towards the desired N1 position. Below, we compare two common approaches.
Reaction Condition
Base
Solvent
Typical N1:C3 Ratio
Advantages
Disadvantages
Strong Base
Sodium Hydride (NaH)
DMF, THF
>95:5
High yields, excellent selectivity for N1.
NaH is pyrophoric and requires strictly anhydrous conditions.
Phase-Transfer Catalysis (PTC)
K₂CO₃, KOH
Toluene/Water
Variable, can be optimized for high N1 selectivity.
Milder, safer, and more tolerant to trace amounts of water.
May require optimization of catalyst and reaction conditions for high selectivity.
Experimental Protocols
Herein, we provide detailed protocols for both a traditional strong-base-mediated N1-alkylation and a milder phase-transfer-catalyzed approach.
Protocol 1: N1-Alkylation using Sodium Hydride (High Selectivity)
This method is expected to provide high selectivity for the N1-alkylated product.
Materials:
5-Nitroindole
Sodium Hydride (60% dispersion in mineral oil)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl 2-bromopropanoate
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-nitroindole (1.0 eq.) in anhydrous DMF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 eq.) dropwise.
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Protocol 2: N1-Alkylation via Phase-Transfer Catalysis (Milder Conditions)
This protocol offers a safer alternative to the use of sodium hydride.
Materials:
5-Nitroindole
Potassium Carbonate (K₂CO₃)
Tetrabutylammonium bromide (TBAB)
Toluene
Water
Ethyl 2-bromopropanoate
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a vigorously stirred mixture of 5-nitroindole (1.0 eq.), potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene and water (1:1 v/v), add ethyl 2-bromopropanoate (1.2 eq.).
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC.
After completion, cool the reaction to room temperature and separate the organic layer.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Validation of N1 vs. C3 Alkylation: A Spectroscopic Guide
Unambiguous characterization is crucial to confirm the regioselectivity of the alkylation. ¹H NMR spectroscopy is the most powerful tool for this purpose.
Expected ¹H NMR Spectral Data
Proton
Expected Chemical Shift (δ, ppm) for N1-Isomer
Expected Chemical Shift (δ, ppm) for C3-Isomer
Key Differentiating Features
Indole N-H
Absent
Present (broad singlet, ~8.0-9.0 ppm)
The most definitive indicator of N1-alkylation is the disappearance of the N-H proton signal.
H2
~7.3-7.5 ppm (doublet)
~7.0-7.2 ppm (singlet or doublet)
In the N1-isomer, H2 is adjacent to the pyrrole nitrogen and shows a characteristic downfield shift.
H3
~6.6-6.8 ppm (doublet)
Alkylated position
The H3 proton in the N1-isomer is a doublet coupled to H2. This signal is absent in the C3-isomer.
Propanoate CH
~5.0-5.3 ppm (quartet)
~3.8-4.2 ppm (quartet)
The alpha-proton of the propanoate group is significantly deshielded when attached to the nitrogen (N1) compared to the carbon (C3).
Propanoate CH₃
~1.6-1.8 ppm (doublet)
~1.4-1.6 ppm (doublet)
Ethyl Ester CH₂
~4.1-4.3 ppm (quartet)
~4.0-4.2 ppm (quartet)
Ethyl Ester CH₃
~1.1-1.3 ppm (triplet)
~1.1-1.3 ppm (triplet)
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Visualizing the Reaction Pathways and Workflow
Caption: Reaction mechanism for N1 vs. C3 alkylation of 5-nitroindole.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our res...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, a nitro-containing heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in your laboratory.
The core principle of chemical waste management is "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA). This means that the generator of the hazardous waste is responsible for its safe management from the moment it is created until its final disposal.[1] This guide will equip you with the knowledge to fulfill this responsibility effectively.
Hazard Identification and Risk Assessment
Inferred Hazard Profile:
Hazard Class
Potential Effect
GHS Pictogram
Skin Irritant
Causes skin irritation
Exclamation Mark
Eye Irritant
Causes serious eye irritation
Exclamation Mark
Respiratory Irritant
May cause respiratory irritation
Exclamation Mark
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. OSHA guidelines emphasize the importance of PPE in preventing exposure to hazardous materials.[4]
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.
Body Protection: A lab coat is essential to protect from splashes.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.[5] Do not mix Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate waste with other waste streams.
Dedicated Waste Container: Designate a specific, compatible waste container for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate and any materials contaminated with it (e.g., gloves, filter paper).[6]
Avoid Mixing: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[7]
Waste Container Selection and Labeling
The integrity of your waste containment is paramount.
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6]
Labeling: Immediately label the waste container with the following information[6][7]:
The words "Hazardous Waste"
The full chemical name: "Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate"
The approximate concentration and volume
The date of accumulation
The appropriate hazard pictograms (e.g., irritant)
On-site Accumulation and Storage
Proper storage of hazardous waste is regulated and essential for safety.
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area should be under the control of laboratory personnel.[6]
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6][8]
Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[6]
Disposal Procedure: A Step-by-Step Workflow
The following diagram illustrates the decision-making process for the disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Caption: Decision workflow for the proper disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
Contact EHS: Once your waste container is full or you have completed the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department.[3][6]
Waste Pickup: Your EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[6]
Documentation: Accurately complete all required paperwork, including waste manifests, as instructed by your EHS department and the disposal company.[9]
Spill Management
In the event of a spill, prompt and correct action is critical.
Evacuate and Alert: If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your supervisor and EHS department.
Containment: For small spills, use an inert absorbent material to contain the spill.
Cleanup: Carefully collect the absorbent material and place it in your designated hazardous waste container for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8).
Fisher Scientific. (2025, December 18). Safety Data Sheet - Ethyl propionate.
U.S. Department of Labor. (n.d.). OSHA Standards - Hazardous Waste.
Padoley, K. K., Mudliar, S. N., Pandey, R. A., & Vaidya, A. N. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. Bioresource Technology, 99(10), 4029-4043.
EHS Insight. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Ethyl propiolate.
Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines.
Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal, 19(1), 1-10.
University of New South Wales. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321.
Angene Chemical. (2024, November 1). Safety Data Sheet - Ethyl 2-nitropropanoate.
National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate
This document provides essential safety protocols and logistical guidance for the handling and disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (CAS No. 1951438-89-3)[1].
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety protocols and logistical guidance for the handling and disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate (CAS No. 1951438-89-3)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a thorough analysis of the hazards associated with its core chemical structures: the indole ring and the aromatic nitro group. It is imperative to handle this compound with a high degree of caution, assuming it possesses the collective hazards of these functional groups.
Hazard Assessment: A Synthesis of Structural Risks
Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is a molecule that combines an indole nucleus with a nitroaromatic group. This combination necessitates a careful consideration of multiple potential hazards.
Aromatic Nitro-compounds : These compounds are known for their potential health hazards, including cyanosis (a condition where the skin turns blue due to a lack of oxygen in the blood) and anemia with chronic exposure[2]. They are also flammable, and di- and trinitro derivatives can be explosive under heat or shock[2]. While this compound is a mono-nitro derivative, caution is still warranted. The nitro group's electron-withdrawing nature can also contribute to the chemical's reactivity and toxicity[3].
Indole Derivatives : The indole structure itself can cause eye, skin, and respiratory tract irritation[4]. Some indole derivatives are also being investigated for potential carcinogenicity[4][5].
Ester Functionality : While the ethyl propanoate portion is generally less hazardous, it can contribute to the compound being a flammable liquid and may cause skin and eye irritation[6][7].
Based on these structural components, Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate should be treated as a substance that is potentially:
Harmful if swallowed, inhaled, or absorbed through the skin.
Potentially reactive, especially with strong acids, bases, and oxidizing agents[12][13].
The following table summarizes the anticipated hazards:
Hazard Classification
Description
Rationale/Analogous Compounds
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.
General precaution for nitroaromatic and indole compounds[2][4][14].
Skin/Eye Irritation
May cause skin and eye irritation upon contact[4][8][9].
A common property of many organic chemicals, including indole and ester derivatives[4][6].
Respiratory Irritation
May cause respiratory irritation if inhaled[4][8][9].
A known hazard for indole and many volatile organic compounds[4].
Flammability
Potentially a flammable liquid and vapor[2][10][11].
Aromatic nitro-compounds and ethyl esters are often flammable[2][11].
Reactivity
May react with strong acids, bases, and oxidizing agents. Can become shock-sensitive if contaminated[12].
Aromatic nitro compounds can be reactive[2][12][15].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is essential to minimize the risk of exposure. The following PPE is mandatory when handling Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes and vapors that can cause serious eye damage[8][16].
Hand Protection
Double gloving with chemical-resistant gloves (e.g., nitrile).
To prevent skin contact, which may be harmful or cause irritation. Gloves should be inspected before use and changed immediately if contaminated[5].
Body Protection
A dedicated, fully buttoned lab coat. For procedures with a higher risk of splashes, a chemical-resistant apron or suit is recommended[5].
To shield the body from accidental spills and splashes.
Respiratory Protection
All work should be conducted in a certified chemical fume hood. In cases of insufficient ventilation or potential for aerosol generation, a NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates is necessary[5][8].
To prevent inhalation of potentially harmful vapors or particulates.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for ensuring safety.
Preparation:
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.
Work Surface: Cover the work surface with disposable, absorbent bench paper.
Assemble Materials: Gather all necessary equipment and reagents before handling the compound.
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Compound:
Weighing: If handling the solid form, weigh it within the fume hood using a dedicated spatula and weighing vessel.
Solution Preparation: Prepare all solutions containing the compound within the fume hood.
Avoid Inhalation and Contact: Handle the compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing[8].
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment if necessary[11][12][17].
Post-Handling:
Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
Work Surface Cleanup: Wipe down the work surface of the fume hood.
Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.
PPE Removal: Carefully remove PPE to avoid cross-contamination.
Hygiene: Wash hands thoroughly with soap and water after handling the compound.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental spill or exposure.
Spill Management:
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
Eliminate Ignition Sources: If the substance is flammable, remove all sources of ignition[14].
Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill[12].
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[14].
Ventilate: Ventilate the area of the spill.
Emergency Exposure Protocol:
Exposure Route
Immediate Action
Skin Contact
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[18].
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[18].
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[18].
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: Collect all waste containing the compound, including contaminated consumables (e.g., gloves, bench paper), in a designated, properly labeled, and sealed hazardous waste container[8][19].
Labeling: Clearly label the waste container with the chemical name and associated hazards.
Storage: Store the hazardous waste in a cool, dry, well-ventilated area, away from incompatible materials[12].
Disposal: Never dispose of nitro compounds down the drain or in regular trash[12]. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to arrange for hazardous waste pickup[20][21]. Spent nitrating acid mixtures, if any, should be neutralized before disposal[12].
Safety Workflow Diagram
The following diagram illustrates the key stages of safely handling Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
Caption: A workflow for the safe handling of Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate.
References
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from [Link]
indole (C8H7N) - GazFinder. (n.d.). Retrieved from [Link]
Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8) - Cheméo. (n.d.). Retrieved from [Link]
NIH Waste Disposal Guide at Bayview Campus. (n.d.). Retrieved from [Link]
Nitrobenzene - HAZARD SUMMARY. (n.d.). Retrieved from [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]